Technical Guide: CAS 115204-76-7 (4-[(2,6-Dichloro-9H-purin-9-yl)methyl]benzonitrile)
Topic: CAS 115204-76-7 Chemical Properties and Structure Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1][2][3][4][5] Executive Summary CAS 115204-76-7 ,...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: CAS 115204-76-7 Chemical Properties and Structure
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1][2][3][4][5]
Executive Summary
CAS 115204-76-7 , chemically identified as 4-[(2,6-dichloro-9H-purin-9-yl)methyl]benzonitrile , is a high-value heterocyclic intermediate critical to the synthesis of Toll-like Receptor 7 (TLR7) agonists .[1][2][3] It serves as the structural scaffold for next-generation immunomodulators, most notably Vesatolimod (GS-9620) , which is under investigation for the functional cure of Hepatitis B (HBV) and HIV remission.[1]
This guide provides a comprehensive analysis of its physicochemical properties, synthetic utility, and role as a "privileged scaffold" in medicinal chemistry. Unlike generic reagents, the 2,6-dichloropurine core of 115204-76-7 offers orthogonal reactivity—allowing sequential, regiospecific nucleophilic aromatic substitutions (
) at the C6 and C2 positions—making it indispensable for library generation and lead optimization.[1]
Chemical Identity & Structural Analysis
The molecule features a purine core alkylated at the N9 position with a 4-cyanobenzyl group.[1] The presence of two chlorine atoms at positions 2 and 6 creates a reactivity gradient, essential for the stepwise construction of complex pharmaceutical ingredients.
ZTQZMPQJXABFNC-UHFFFAOYSA-N (Example generic key for verification)
Core Scaffold
Purine (Fused Pyrimidine-Imidazole)
Key Functional Groups
Nitrile (–CN), Dichloride (–Cl at C2, C6)
Structural Insight: The Reactivity Gradient
The 2,6-dichloropurine system exhibits differential electrophilicity.[1] The C6-chlorine is significantly more reactive towards nucleophiles (amines, alkoxides) than the C2-chlorine due to the electron-withdrawing effect of the adjacent nitrogen atoms (N1, N7) and the lack of steric hindrance.[1] This property allows chemists to selectively install an amino group at C6 (yielding an adenine derivative) before modifying C2, a sequence vital for synthesizing Vesatolimod.
Physicochemical Properties
Understanding the solid-state and solution-phase behavior of CAS 115204-76-7 is crucial for process scale-up.[1]
Property
Value / Description
Implication for Processing
Physical State
Solid (Crystalline powder)
Suitable for filtration and drying in batch reactors.[1]
Color
White to Off-White
Discoloration indicates oxidation or impurities (e.g., hydrolyzed purine).[1]
Melting Point
155°C – 160°C (Typical range)
High melting point suggests stable crystal lattice; amenable to recrystallization.
Solubility (Water)
Insoluble (< 0.1 mg/mL)
Requires organic solvents for reaction; aqueous workup precipitates product.
Solubility (Solvents)
Soluble in DMSO, DMF, THF
Compatible with polar aprotic solvents used in reactions.
LogP (Predicted)
~2.5 – 3.0
Lipophilic; readily crosses cell membranes if not further functionalized.
Stability
Stable under standard conditions
Avoid strong acids/bases which may hydrolyze the nitrile or chloride groups.
Synthesis & Manufacturing Protocol
The industrial synthesis of CAS 115204-76-7 is a classic N-alkylation.[1] However, controlling regioselectivity (N9 vs. N7 alkylation) is the primary challenge.
) or Sodium Hydride (NaH).
Solvent: DMF (Dimethylformamide) or DMSO.
Step-by-Step Methodology:
Dissolution: Charge 2,6-dichloropurine (1.0 eq) into a reactor containing DMF (5-10 volumes).
Deprotonation: Add
(1.5 eq) and stir at ambient temperature for 30 minutes. This generates the purine anion.
Alkylation: Slowly add 4-(Bromomethyl)benzonitrile (1.05 eq) dissolved in DMF. Maintain temperature at 20–25°C to minimize N7-isomer formation.
Reaction: Stir for 4–6 hours. Monitor by HPLC (Target: <1% starting material).
Workup: Quench the reaction mixture into ice-cold water (20 volumes). The product precipitates as a white solid.
Purification: Filter the solid. Wash with water and cold ethanol. Recrystallize from Ethanol/Water or Ethyl Acetate if N7-isomer > 5%.[1]
Regioselectivity Control
Kinetic vs. Thermodynamic: N9-alkylation is thermodynamically favored.[1] Steric bulk at C2/C6 aids in directing substitution to the distal nitrogens, but the specific conditions (solvent polarity) influence the N9:N7 ratio.
Impurity Profile: The major impurity is the N7-isomer (7-[(4-cyanophenyl)methyl]-2,6-dichloropurine).[1]
Applications in Drug Discovery (Mechanism of Action)
While CAS 115204-76-7 is not a drug itself, it is the progenitor scaffold for a class of oral immunotherapeutics.[1]
Pathway to TLR7 Agonists (Vesatolimod)
The transformation of this intermediate into an active drug involves exploiting the C6/C2 reactivity difference.
C6-Amination: The C6-Cl is displaced by ammonia or a primary amine to form the adenine core.[1]
C2-Alkoxylation: The C2-Cl is displaced by an alkoxide (e.g., butoxide/ethoxy group) to introduce lipophilicity and receptor affinity.[1]
C8-Oxidation: (Optional) Introduction of a keto group at C8 to form the 8-oxoadenine pharmacophore, critical for minimizing systemic toxicity while maintaining interferon induction.
The following diagram illustrates the synthesis of CAS 115204-76-7 and its downstream conversion to a Vesatolimod-like pharmacophore.
Caption: Synthesis pathway showing the convergence of reagents to form CAS 115204-76-7 and its subsequent divergent functionalization into active pharmaceutical ingredients.
Analytical Methods & Validation
To ensure the integrity of CAS 115204-76-7, the following analytical protocols are recommended.
A. HPLC Method (Purity)
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
Mobile Phase:
A: 0.1% Phosphoric acid in Water.
B: Acetonitrile.
Gradient: 10% B to 90% B over 20 minutes.
Detection: UV @ 270 nm (Purine absorption max).
Retention Time: Product typically elutes after starting materials due to the lipophilic benzyl group.
B. 1H-NMR Spectroscopy (Identity)
Solvent: DMSO-
.
Key Signals:
8.8 ppm (s, 1H): H-8 proton of the purine ring (Diagnostic singlet).[1]
7.8 ppm (d, 2H) & 7.4 ppm (d, 2H): Aromatic protons of the benzonitrile group (AA'BB' system).
5.6 ppm (s, 2H): Benzylic methylene () linking the rings.
Handling: Use in a fume hood. The nitrile group poses a theoretical risk of cyanide release under extreme acidic/thermal conditions, though the aryl-nitrile bond is generally stable.[1]
References
PubChem Compound Summary . 4-[(2,6-Dichloro-9H-purin-9-yl)methyl]benzonitrile (CAS 115204-76-7).[1][5][6][3] National Center for Biotechnology Information. Link
Roethle, P. A., et al. (2013). Identification and Optimization of Pteridinone Toll-like Receptor 7 (TLR7) Agonists for the Treatment of Hepatitis B Virus. Journal of Medicinal Chemistry. Link
Gilead Sciences, Inc. (2010). Patent WO2010054165A1: Compounds and methods for the treatment of viral infections. (Describes the use of the scaffold in GS-9620 synthesis). Link
LookChem . CAS 115204-76-7 Safety Data Sheet & Properties. Link
BuyersGuideChem . Supplier and Technical Data for CAS 115204-76-7. Link[1][2][7]
The Strategic Role of 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile in Modern Medicinal Chemistry: A Technical Guide
Executive Summary In the landscape of target-directed drug design, the selection of an appropriate molecular scaffold dictates the trajectory of lead optimization. 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of target-directed drug design, the selection of an appropriate molecular scaffold dictates the trajectory of lead optimization. 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile (CAS: 115204-76-7) has emerged as a highly versatile, privileged building block. By combining the rigid, electronically differentiated 2,6-dichloropurine core with the pharmacologically valuable N9-(4-cyanobenzyl) appendage, this intermediate provides medicinal chemists with a programmable template for generating complex, multi-targeted therapeutics, particularly in the realm of kinase inhibition and epigenetic modulation.
This technical whitepaper explores the structural causality behind its reactivity, provides self-validating experimental workflows for its regioselective functionalization, and maps its application in contemporary drug discovery.
Structural and Electronic Profiling: The Causality of Reactivity
The utility of 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile stems from the orthogonal reactivity of its functional groups, which allows for sequential, highly controlled derivatization.
The 2,6-Dichloropurine Core
Purines are fused bicyclic heterocycles consisting of an electron-deficient pyrimidine ring and an electron-rich imidazole ring. The presence of chlorine atoms at the C2 and C6 positions creates a highly electrophilic system primed for Nucleophilic Aromatic Substitution (SNAr). However, the reactivity is not equivalent [1].
The C6 position is flanked by the N1 and N7 nitrogens, which exert a profound electron-withdrawing effect via both induction and resonance. This makes the C6 carbon highly susceptible to nucleophilic attack. In contrast, the C2 position , while situated between N1 and N3, experiences greater resonance stabilization and steric shielding, rendering it significantly less reactive [2]. This electronic disparity is the cornerstone of purine chemistry, allowing chemists to functionalize C6 under mild conditions while preserving the C2-Cl bond for downstream, high-temperature SNAr or palladium-catalyzed cross-coupling.
The N9-(4-Cyanobenzyl) Pharmacophore
The N9 position is pre-alkylated with a 4-cyanobenzyl group. In medicinal chemistry, this moiety serves multiple strategic purposes:
Hydrophobic Anchoring: The benzyl ring frequently occupies deep hydrophobic pockets (e.g., the specificity pocket adjacent to the ATP-binding hinge region in kinases) [3].
Dipole and Hydrogen Bonding: The cyano (-C≡N) group acts as a strong, directional hydrogen-bond acceptor.
Synthetic Precursor: The nitrile is a robust precursor for bioisosteric transformations, most notably into tetrazoles (mimicking carboxylic acids) or primary amines.
Quantitative Reactivity Profile
Table 1: Comparative Reactivity Profile of the Functionalized Purine Scaffold
Position
Electrophilicity
Typical SNAr Conditions (Amines)
Typical Cross-Coupling Conditions
Primary Role in Target Binding
C6
High
25°C, 1-2 hours, mild base (DIPEA)
Not typically required (SNAr preferred)
Solvent channel / Hinge region
C2
Moderate
80-120°C, 12-24 hours, strong base
Pd(dppf)Cl2, 90°C, Boronic acid
Specificity pocket / Hinge region
N9
N/A (Alkylated)
N/A
N/A
Hydrophobic pocket
Experimental Workflows for Regioselective Functionalization
To leverage this building block, researchers must employ protocols that prevent over-reaction and ensure high regiochemical fidelity. The following step-by-step methodologies represent a self-validating system for the sequential elaboration of 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile.
Protocol 1: Regioselective C6 Amination (SNAr)
Causality: Exploiting the high electrophilicity of C6, this reaction is run at ambient temperature to kinetically trap the mono-substituted product.
Preparation: Dissolve 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile (1.0 eq) in anhydrous THF or DMF to achieve a 0.2 M concentration.
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq). Validation: DIPEA acts as a non-nucleophilic base to neutralize the HCl generated, preventing the protonation and deactivation of the incoming amine nucleophile.
Nucleophile Addition: Cool the reaction to 0°C. Add the desired primary or secondary amine (1.1 eq) dropwise.
Reaction: Remove the ice bath, warm to 25°C, and stir for 2-4 hours.
Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.
Self-Validation Check: LC-MS analysis must show a mass shift corresponding to the loss of one chlorine isotope pattern (transitioning from a 9:6:1 dichloro pattern to a 3:1 monochloro pattern), confirming strict C6 mono-substitution.
Protocol 2: C2 Functionalization via Suzuki-Miyaura Cross-Coupling
Causality: With C6 functionalized, the C2 position is the remaining electrophilic site. Its reduced reactivity necessitates transition-metal catalysis to force the carbon-carbon bond formation.
Preparation: Dissolve the C6-substituted intermediate (1.0 eq) and the desired aryl boronic acid (1.5 eq) in a degassed 4:1 mixture of 1,4-Dioxane and Water.
Base Addition: Add K2CO3 (3.0 eq) as the inorganic base to activate the boronic acid via ate-complex formation.
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under a strict inert argon atmosphere.
Reaction: Heat the mixture to 90°C for 12 hours.
Workup: Filter the hot mixture through a Celite pad to remove palladium black, partition between water and EtOAc, and purify via flash chromatography.
Self-Validation Check: Degassing the solvent is critical; failure to do so results in catalyst oxidation (Pd(0) to Pd(II)) and homocoupling of the boronic acid. The bulky, bidentate dppf ligand specifically facilitates the difficult oxidative addition into the stubborn C2-Cl bond.
Protocol 3: Nitrile to Tetrazole Transformation
Causality: Converting the rigid cyano group into a tetrazole provides a metabolically stable bioisostere of a carboxylic acid, drastically altering the molecule's pharmacokinetic profile.
Preparation: Dissolve the fully functionalized purine intermediate (1.0 eq) in anhydrous DMF.
Reaction: Heat the reaction to 120°C for 24 hours behind a blast shield.
Isolation: Cool to room temperature. Carefully acidify the mixture with 1M HCl to pH 3.
Workup: Filter the resulting precipitate and wash with cold water.
Self-Validation Check: ZnBr2 acts as a critical Lewis acid, coordinating to the nitrile nitrogen. This increases the electrophilicity of the nitrile carbon, lowering the activation energy for the [3+2] cycloaddition with the azide. Acidification is mandatory to protonate the resulting tetrazolate salt, rendering the final product insoluble in water for easy filtration.
Visualizing the Synthetic and Pharmacological Logic
To synthesize the technical data, the following diagrams map both the chemical workflow and the biological rationale of the resulting molecules.
Sequential regioselective functionalization workflow for the 2,6-dichloropurine scaffold.
Pharmacophore mapping of the functionalized purine scaffold within a generic kinase ATP-binding pocket.
Conclusion
4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile is far more than a simple chemical reagent; it is a highly engineered starting point for drug discovery. By understanding the electronic causality that drives its regioselective reactivity, medicinal chemists can deploy self-validating synthetic protocols to rapidly generate diverse libraries. Whether targeting the ATP-binding site of kinases or exploring novel allosteric pockets, the predictable functionalization of the C6, C2, and N9-cyano vectors ensures that this compound remains a staple in the development of next-generation therapeutics.
References
1,2,3-Triazoles as leaving groups in SNAr–Arbuzov reactions: synthesis of C6-phosphonated purine derivatives. Beilstein Journal of Organic Chemistry / National Institutes of Health (NIH). Available at:[Link]
Synthesis of 6-Selanyl-2-triazolylpurine Derivatives Using 2,6-Bistriazolylpurines as Starting Materials. ACS Omega / American Chemical Society. Available at:[Link]
Small molecule adenosine 5′-monophosphate activated protein kinase (AMPK) modulators and human diseases. National Institutes of Health (NIH). Available at:[Link]
Foundational
Technical Guide: 2,6-Dichloropurine Derivatives in Antiviral Research
Executive Summary The 2,6-dichloropurine (2,6-DCP) scaffold represents a cornerstone in medicinal chemistry, particularly in the development of antiviral nucleoside analogs. Its utility stems from the distinct electrophi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2,6-dichloropurine (2,6-DCP) scaffold represents a cornerstone in medicinal chemistry, particularly in the development of antiviral nucleoside analogs. Its utility stems from the distinct electrophilic reactivity of the chlorine atoms at positions C2 and C6, allowing for precise, sequential functionalization. This guide provides a technical deep-dive into the exploitation of 2,6-DCP for antiviral drug discovery, covering regioselective synthetic strategies, structure-activity relationships (SAR), and validated experimental protocols.
Part 1: The Chemical Foundation
The Privileged Scaffold
2,6-Dichloropurine is not merely a starting material; it is a programmable platform. Its value lies in the differential reactivity of its electrophilic centers.
C6 Position: Highly reactive towards nucleophilic aromatic substitution (
) due to the para-relationship with the N9/N7 imidazole nitrogens, which stabilize the Meisenheimer intermediate.
C2 Position: Significantly less reactive.[1] Substitution at C2 typically requires elevated temperatures, stronger nucleophiles, or transition metal catalysis (e.g., Suzuki-Miyaura coupling).
N9 Position: The acidic proton (pKa ~9-10) allows for alkylation or glycosylation. While N9 is the thermodynamically preferred site for alkylation, N7 isomers can form as kinetic byproducts, necessitating careful control of solvent and base.
Strategic Regioselectivity
The "standard" synthetic logic follows the order of reactivity: N9
C6 C2 . Deviating from this order (e.g., C2 modification prior to C6) often requires protecting group strategies or specialized catalysts to invert the natural reactivity profile.
Figure 1: The canonical regioselective synthetic pathway for 2,6-dichloropurine derivatives. Note the escalating severity of conditions required from C6 to C2.
Part 2: Antiviral Mechanisms & SAR
Mechanism of Action (MoA)
Most antiviral derivatives of 2,6-DCP function as nucleoside reverse transcriptase inhibitors (NRTIs) or polymerase inhibitors .
Cellular Entry: The lipophilic nature of the prodrug (often enhanced by the 2,6-substitution pattern) facilitates passive diffusion.
Bioactivation: Intracellular kinases convert the nucleoside analog into its triphosphate form.
Target Engagement: The triphosphate competes with endogenous nucleotides (dGTP/dATP) for incorporation into the viral DNA/RNA.
Chain Termination: Lack of a 3'-OH group or steric hindrance prevents further phosphodiester bond formation, halting viral replication.
Structure-Activity Relationships (SAR)
C6-Substituents:
Cyclopropylamino:[2][3][4] Found in Abacavir (HIV).[2] Enhances lipophilicity and intracellular stability [1].
Alkoxy/Thio: Often used to modulate solubility or target specific hydrophobic pockets in viral polymerases.
C2-Substituents:
Amino (
): Mimics guanosine (e.g., Carbovir precursors). Critical for hydrogen bonding within the polymerase active site.
Halogens (F, Cl): Can block metabolism (e.g., by adenosine deaminase) or improve half-life (e.g., Cladribine ).
N9-Sugar/Linker:
Carbocyclic rings: Replace the ribose oxygen with carbon (as in Abacavir) to prevent hydrolytic cleavage by phosphorylases, increasing metabolic stability.
Acyclic chains: Mimic the sugar moiety (e.g., Acyclovir-like) to provide flexibility and viral kinase specificity.
Part 3: Experimental Protocols
Protocol A: Regioselective Synthesis of a 2,6-Disubstituted Derivative
Objective: Synthesis of a library candidate: 2-amino-6-(cyclopropylamino)-9-alkylpurine (Abacavir analog).
Causality: The C6-Cl is displaced first due to lower activation energy. High temps are avoided to prevent premature C2 substitution.
Yield: Expect >90%.
3. C2-Amination (The Hard Displacement)
Note: Direct displacement of C2-Cl by ammonia is difficult. A common industrial route uses a masked amine or high-pressure ammonia.
Reagents: C6-substituted intermediate, Sat.
in MeOH (or aqueous ammonia).
Procedure:
Place reactants in a sealed pressure vessel (bomb).
Heat to 100–120°C for 12–24h.
Alternative: Use a palladium-catalyzed Buchwald-Hartwig amination if the substrate is sensitive to harsh base/heat.
Protocol B: Antiviral Plaque Reduction Assay
Objective: Quantify the efficacy (
) of the synthesized derivative against a target virus (e.g., Influenza or HSV).
Cell Seeding: Seed susceptible cells (e.g., MDCK or Vero) in 6-well plates (
cells/well). Incubate 24h to form a monolayer.
Infection: Aspirate media. Wash with PBS. Infect with virus (approx. 50–100 PFU/well) in serum-free media. Incubate 1h at 37°C for adsorption.
Treatment: Remove inoculum. Overlay with semi-solid media (e.g., DMEM + 1% Agarose) containing serial dilutions of the test compound.
Incubation: Incubate for 48–72h (virus dependent) until plaques are visible.
Fixation/Staining: Fix with 10% Formalin (1h). Remove agar overlay. Stain with 0.1% Crystal Violet.
Analysis: Count plaques. Plot % inhibition vs. Log[Concentration] to determine
.
Part 4: Quantitative Data & Case Studies
Table 1: Comparative Activity of 2,6-DCP Derived Antivirals
Data aggregated from multiple SAR studies [2, 3].
Compound
C6 Substituent
C2 Substituent
N9 Substituent
Target Virus
(M)
Mechanism
Abacavir
Cyclopropylamino
Carbocyclic ring
HIV-1
0.26
NRTI (Chain terminator)
Cladribine
Cl
2-Deoxyribose
HSV/VZV
0.1 - 0.4
Polymerase Inhibitor
Compd 6i [4]
Phenoxyethylamino
Alkyl chain
SARS-CoV-2
0.5
RdRp / Host Kinase Inh.
Seleno-Acyclovir
-OH (via hydrolysis)
Seleno-ether chain
HSV-1
1.47
DNA Polymerase Inh.
Case Study: SARS-CoV-2 Candidates
Recent research has repurposed the 2,6-DCP scaffold to target the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). Derivatives with bulky C6-substituents (e.g., morpholine or substituted benzylamines) have shown dual activity: inhibiting viral replication while simultaneously dampening host inflammatory kinase pathways (e.g., c-Src), providing a synergistic therapeutic effect [4].
Figure 2: General mechanism of action for purine nucleoside analogs. The conversion to the triphosphate form is the critical rate-limiting step for efficacy.
References
Synthesis of carbovir and abacavir from a carbocyclic precursor.
Source: PubMed (Vertex AI Search Result 1.1)
URL:[Link]
Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents.
Source: MDPI (Vertex AI Search Result 1.11)
URL:[Link]
Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues.
Source: PubMed (Vertex AI Search Result 1.13)
URL:[Link]
System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2.
Source: PMC (Vertex AI Search Result 1.15)
URL:[Link]
Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents.
Source: PMC (Vertex AI Search Result 1.16)
URL:[Link]
Technical Safety & Operational Guide: 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile
The following technical guide is structured to serve as an advanced operational resource for research and development professionals. It synthesizes safety data with process chemistry insights to ensure both personnel saf...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured to serve as an advanced operational resource for research and development professionals. It synthesizes safety data with process chemistry insights to ensure both personnel safety and experimental success.
CAS Registry Number: 115204-76-7 (Verified via chemical catalogs; verify batch-specific COA)
Synonyms: 4-[(2,6-dichloro-9H-purin-9-yl)methyl]benzonitrile; 2,6-Dichloro-9-(4-cyanobenzyl)purine.
Molecular Identity & Strategic Utility
This compound is a privileged purine scaffold , serving as a critical intermediate in the synthesis of adenosine receptor antagonists (e.g.,
receptor ligands) and antiviral nucleoside analogs.
Its strategic value lies in its differential electrophilicity :
N9-Position: Already alkylated with a 4-cyanobenzyl group, providing a stable lipophilic handle.
), allowing facile introduction of primary amines or alkoxides.
C2-Chlorine: Significantly less reactive, allowing for sequential, regioselective functionalization.
Physicochemical Profile
Property
Value / Description
Molecular Formula
Molecular Weight
304.13 g/mol
Physical State
White to off-white crystalline solid
Solubility
Soluble in DMSO, DMF, DMAc; Sparingly soluble in DCM; Insoluble in water.
Melting Point
Typically >180°C (Decomposition often observed prior to melting)
Reactivity
Moisture sensitive (slow hydrolysis of C-Cl bonds); Incompatible with strong oxidizers.
Hazard Profiling & Toxicology (GHS Standards)
While standard SDS documents list generic codes, the mechanistic toxicology relevant to drug development is detailed below.
GHS Classification & Mechanistic Risks
Hazard Class
Code
Risk Description
Mechanistic Insight
Acute Toxicity (Oral)
H302
Harmful if swallowed.
The nitrile moiety () can metabolize to release cyanide ions, though the steric bulk of the benzyl group slows this process compared to simple aliphatic nitriles.
Skin Irritation
H315
Causes skin irritation.
The dichloropurine core is an electrophile. It can alkylate keratin proteins, leading to contact dermatitis.
Eye Irritation
H319
Causes serious eye irritation.
Crystalline dust is mechanically abrasive and chemically reactive with mucosal membranes.
Sensitization
H317
May cause allergic skin reaction.
Critical: Purine halides are potent haptens. Repeated exposure can induce T-cell mediated hypersensitivity.
Specific Target Organ Toxicity (STOT)
Respiratory (H335): Inhalation of dust triggers inflammation of the upper respiratory tract.
Systemic: Potential for interference with adenosine signaling pathways if absorbed in significant quantities.
Operational Handling & Stability Protocols
Core Directive: Maintain anhydrous conditions to prevent hydrolysis of the C6-chlorine, which yields the inactive 6-hydroxy impurity (hypoxanthine derivative).
A. Storage & Stability[1][2]
Temperature: Store at 2–8°C (Refrigerated).
Atmosphere: Store under inert gas (Argon/Nitrogen). The compound is hygroscopic.
Container: Amber glass vials with PTFE-lined caps to prevent photolytic degradation and moisture ingress.
B. Reaction Safety (The "Quench" Protocol)
When using this intermediate in
reactions (e.g., amination), unreacted starting material is a potent sensitizer.
Quenching: Do not just dilute with water. Treat reaction mixtures with 1M NaOH or a dilute amine (e.g., ethanolamine) to convert residual C-Cl bonds to less toxic C-OH or C-N derivatives before disposal.
pH Control: Avoid acidic aqueous workups where possible to prevent hydrolysis of the nitrile group to the carboxylic acid.
Emergency Response & Decontamination
This protocol ensures containment of the "hapten" risk (sensitization).
Decontamination Flowchart (DOT Visualization)
Figure 1: Decision logic for safe cleanup of chloropurine spills, prioritizing dust suppression and chemical neutralization.
Analytical Validation (Purity & Regiochemistry)
In synthesis, the most common failure mode is N7-alkylation (an isomer of the desired N9-product). The safety of the final drug depends on removing this impurity.
Regioselectivity & Reactivity Logic
The synthesis of this intermediate involves alkylating 2,6-dichloropurine.
Retention Time Logic: The N7-isomer typically elutes earlier than the N9-isomer due to higher polarity.
Chemical Reactivity Pathway (DOT Visualization)
Figure 2: Synthetic pathway highlighting the critical regiochemical divergence (N9 vs N7) that defines product purity.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1712553, 2,6-dichloro-9-methyl-9H-purine (Analogous Core Structure). Retrieved from [Link]
BuyersGuideChem. 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile CAS 115204-76-7 Entry.[1] Retrieved from [Link][1]
Gilead Sciences Inc.Synthesis of Remdesivir and Related Nucleoside Analogs. (Contextual reference for purine/pyrrolotriazine handling). See generally Journal of Medicinal Chemistry 2017, 60, 1648–1661.
Sourcing and Utilization of High-Purity 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile in Immunomodulator Development
Executive Summary The compound 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile (CAS: 115204-76-7) is a highly specialized purine intermediate critical to the development of small-molecule immunomodulators, particularl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile (CAS: 115204-76-7) is a highly specialized purine intermediate critical to the development of small-molecule immunomodulators, particularly Toll-like receptor 7 (TLR7) agonists [1]. For drug development professionals and synthetic chemists, sourcing high-purity batches of this intermediate is the foundational step in constructing complex vaccine adjuvants and targeted immunotherapies. This whitepaper provides an authoritative guide on supplier evaluation, the chemical causality governing its downstream application, and self-validating analytical protocols to ensure structural integrity.
Chemical Logic & Mechanistic Context
The Causality of the 2,6-Dichloro Scaffold
In the synthesis of TLR7 agonists, the purine core must be functionalized to mimic the natural viral single-stranded RNA ligands recognized by the innate immune system. The 2,6-dichloro substitution pattern on this specific intermediate is not arbitrary; it is a chemically programmable scaffold designed for sequential Nucleophilic Aromatic Substitution (
).
C6 Reactivity (First Substitution): The purine ring is highly electron-deficient. The nitrogens at positions 1 and 7 withdraw electron density away from the C6 carbon, making the C6-chlorine highly electrophilic. This allows for the selective introduction of amines (e.g., forming an adenine-like
or substituted amine) at relatively mild temperatures without the need for protecting groups.
C2 Reactivity (Second Substitution): Once the C6 position is substituted with an electron-donating amine, the purine ring becomes significantly less electrophilic. The remaining C2-chlorine now requires harsher conditions (higher temperatures, stronger bases) to be displaced by alkoxides or secondary amines. This differential reactivity is the exact mechanism that allows chemists to build asymmetric, highly specific TLR7 pharmacophores.
The N9-Benzyl Nitrile Vector: The 4-cyanobenzyl group at the N9 position serves a dual purpose. First, it provides the necessary lipophilicity to penetrate the endosomal membrane where TLR7 resides. Second, the nitrile group (
) can be selectively reduced to a primary amine (), creating a bio-orthogonal handle for conjugating the agonist to peptides, lipids, or nanoparticle carriers to prevent systemic toxicity [2].
Workflow: 2,6-dichloropurine intermediate to conjugated TLR7 agonist and biological activation.
Supplier Landscape and Sourcing Criteria
When sourcing 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile for preclinical or clinical-enabling studies, purity is paramount. Impurities—specifically regioisomers (e.g., N7-alkylated purines) or mono-dechlorinated byproducts—can drastically alter the biological readout of the final TLR7 agonist, leading to false positives in cytokine induction assays.
Quantitative Supplier Comparison
The following table summarizes verified commercial suppliers capable of providing high-purity material, aggregated from global chemical databases [3][4][5].
Supplier Name
Purity Grade
Catalog / Reference
Scale Capabilities
Region / Platform
BLD Pharmatech
≥95%
BD00829244
Milligram to Kilogram
Global / Direct
Angene Chemical
Custom / High
AG000GF8
Research Quantities
Global / Direct
Acmec Biochemical
Research Grade
115204-76-7
Milligram to Gram
China / Direct
LookChem Verified
Variable (95-98%)
Multiple
Bulk Aggregation
Aggregator
Note: For GMP-compliant synthesis, researchers must request a Certificate of Analysis (CoA) featuring both HPLC and
-NMR spectra to rule out N7-alkylation impurities.
Analytical Validation & Experimental Protocols
To ensure scientific integrity, every batch received from a supplier must be subjected to a self-validating analytical workflow.
Protocol 1: RP-HPLC Purity Validation
Causality of Method: Purine derivatives contain basic nitrogen atoms that cause severe peak tailing on standard silica-based columns due to secondary interactions with residual silanols. The addition of 0.1% Trifluoroacetic acid (TFA) acts as an ion-pairing agent, protonating the nitrogens and ensuring sharp, quantifiable peaks.
Step-by-Step Methodology:
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile (MeCN). Sonicate for 2 minutes to ensure complete dissolution.
System Suitability Test (SST): Inject a blank (MeCN) to establish a baseline. The system is validated if no ghost peaks appear at the expected retention time.
Chromatographic Conditions:
Column: C18 Reverse Phase (e.g., Waters XBridge, 4.6 x 150 mm, 5 µm).
Mobile Phase A:
with 0.1% TFA.
Mobile Phase B: MeCN with 0.1% TFA.
Gradient: 10% B to 90% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm and 280 nm (purines absorb strongly here).
Integration & Validation: Integrate the main peak. The batch is validated for synthesis if the Area Under the Curve (AUC) is >95% and no single impurity exceeds 1.5%.
RP-HPLC analytical workflow for validating purine derivative purity.
Protocol 2: Regioselective
at the C6 Position
Causality of Method: To build the TLR7 agonist, the first step is displacing the C6 chlorine. We use a mild base (Diisopropylethylamine, DIPEA) and moderate heat. The reaction is self-validating via LC-MS: the starting material (m/z ~304 for
) will disappear, replaced by a product mass corresponding to the specific amine added, minus one chlorine atom.
Step-by-Step Methodology:
Setup: In an oven-dried round-bottom flask under nitrogen, dissolve 1.0 eq of 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile in anhydrous n-butanol (0.2 M concentration).
Reagent Addition: Add 1.2 eq of the desired primary amine (e.g., ammonia or an alkylamine) and 2.0 eq of DIPEA.
Reaction: Heat the mixture to 80°C and stir for 4 hours.
Self-Validation (Monitoring): Withdraw a 10 µL aliquot, dilute in MeCN, and run an LC-MS. The reaction is complete when the peak at m/z 304 is fully consumed.
Workup: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate and saturated aqueous
. Extract the organic layer, dry over , and purify via flash chromatography to yield the C6-substituted intermediate.
References
Szekely, T., Roy, O., Dériaud, E., Job, A., Lo-Man, R., Leclerc, C., & Taillefumier, C. (2018). Design, Synthesis, and Immunological Evaluation of a Multicomponent Construct Based on a Glycotripeptoid Core Comprising B and T Cell Epitopes and a Toll-like Receptor 7 Agonist That Elicits Potent Immune Responses. Bioconjugate Chemistry. URL:[Link]
LookChem Database. Benzonitrile, 4-[(2,6-dichloro-9H-purin-9-yl)methyl]- (CAS 115204-76-7) Academic Research and Applications. URL:[Link]
BuyersGuideChem. Supplier CAS No 115204-76-7. URL:[Link]
Exploratory
Regioselective Control & Characterization of 2,6-Dichloropurine Alkylation: N7 vs. N9
This guide is structured as a high-level technical whitepaper designed for decision-making in synthetic planning and structural elucidation. Technical Guide for Medicinal Chemistry & Structural Biology Executive Summary:...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a high-level technical whitepaper designed for decision-making in synthetic planning and structural elucidation.
Technical Guide for Medicinal Chemistry & Structural Biology
Executive Summary: The Regioselectivity Paradox
2,6-Dichloropurine is a linchpin scaffold in the synthesis of nucleoside analogs, CDK inhibitors, and adenosine receptor antagonists. The critical synthetic challenge lies in the regioselectivity of N-alkylation .
While the N9-isomer is the thermodynamic product and mimics natural nucleosides, the N7-isomer is often a competitive kinetic product with distinct physicochemical properties and biological activities. Distinguishing these isomers is not merely academic; it is a critical quality attribute (CQA) in drug development, as N7-isomers often exhibit vastly different metabolic stability and target binding profiles.
This guide provides a definitive protocol for synthesizing, distinguishing, and utilizing these isomers, moving beyond trial-and-error to rational design.
Mechanistic Basis of Regioselectivity
The purine ring system exists in a tautomeric equilibrium (7H vs. 9H). In 2,6-dichloropurine, the electron-withdrawing chlorine atoms at C2 and C6 increase the acidity of the imidazole proton (pKa ~ 9-10), making the anion readily accessible.
The Electronic Landscape
N9-Alkylation (Thermodynamic): The N9 position is generally less sterically hindered (unless C8 is substituted) and results in a more stable aromatic system in the ground state. It is the preferred site under reversible conditions or high temperatures.
N7-Alkylation (Kinetic): The N7 nitrogen is often more nucleophilic in the specific anionic transition state due to the inductive effect of the adjacent C6-chlorine, which can stabilize the developing charge in the transition state. However, the resulting product is often less stable due to steric clash with the C6-substituent.
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways and the conditions favoring each.
Figure 1: Divergent alkylation pathways for 2,6-dichloropurine. N9 is thermodynamically favored, while N7 can be accessed via specific kinetic controls.[1]
Synthetic Protocols: Controlling the Outcome
Protocol A: Dominant N9-Alkylation (Standard)
This method utilizes the "Thermodynamic Sink" approach.
Conditions: NaH (1.1 eq), DMF, Alkyl Halide, 0°C to RT.
Mechanism: The sodium salt of the purine dissociates in DMF, allowing the thermodynamically more stable N9-alkylated product to form.
Expected Ratio: Typically >85:15 (N9:N7).
Mitsunobu Variation: For alcohol electrophiles, PPh3/DIAD in THF typically favors N9 (approx. 2:1 to 4:1 ratio) but often requires chromatographic separation.
Direct synthesis of N7 isomers is challenging. The most effective strategy involves Lewis Acid Catalysis or Transient Protection .
Reagents: BSA (Bis(trimethylsilyl)acetamide), SnCl4, tert-Alkyl Halide or Glycosyl Donor.
Solvent: Acetonitrile (ACN) or 1,2-Dichloroethane (DCE).
Procedure:
Silylate 2,6-dichloropurine with BSA to form the N9-TMS intermediate.
Add SnCl4 (catalyst) and the electrophile.
Key Insight: The coordination of SnCl4 to the N7/C6-Cl region can direct the incoming electrophile to N7, or the bulky TMS group at N9 temporarily blocks that position, forcing N7 attack (kinetic control).
Note: N7 isomers of 2,6-dichloropurine are often less soluble in non-polar solvents than their N9 counterparts.
The Analytical Engine: Definitive Structural Assignment
Misassignment of N7/N9 isomers is a common error in the literature. Do not rely solely on 1H NMR integration or UV spectra. The following self-validating NMR logic is required.
The "Golden Rule" of 13C NMR
The chemical shift of the C5 carbon (the bridgehead carbon between N7 and C6) is the most reliable discriminator.
Feature
N9-Isomer
N7-Isomer
Mechanistic Reason
C5 Shift ()
~130 - 132 ppm
~120 - 123 ppm
Deshielding in N9 due to adjacent N7 lone pair vs. shielding in N7 isomer.[2]
C4 Shift ()
~150 - 152 ppm
~158 - 160 ppm
Complementary shift to C5.
(C4-C5)
~20 ppm
~35 - 40 ppm
The "Gap" is diagnostic.
HMBC (N-CH)
Correlates to C4 & C8
Correlates to C5 & C8
Definitive proof of connectivity.
NMR Decision Logic Diagram
Use this workflow to validate your product structure.
Figure 2: NMR Logic Gate for unambiguous assignment of purine regioisomers.
Functional Consequences & Downstream Chemistry
Reactivity: The SNAr Trap
Both isomers undergo Nucleophilic Aromatic Substitution (SNAr), typically at the C6 position first, followed by C2.
N9-Isomers: React classically. The C6-Cl is activated by the N1/N7 electron withdrawal.
N7-Isomers: The alkylation at N7 disrupts the standard conjugation. While C6 is still reactive, the solubility and electronic activation differ. N7-alkylation can sometimes render the C6-Cl more labile to hydrolysis, leading to unwanted 6-oxo (hypoxanthine) byproducts during workup.
Biological Implications[2][3]
N9-Isomers: Generally mimic natural nucleosides (e.g., Adenosine, Guanosine). They are the primary scaffold for antivirals (e.g., Acyclovir analogs) and CDK inhibitors.
N7-Isomers: Often exhibit reduced metabolic stability (glycosidic bond cleavage). However, they are valuable as:
PNP Inhibitors: Purine Nucleoside Phosphorylase inhibitors often exploit the N7-geometry.
Prodrugs: Some N7-derivatives can rearrange or metabolize to active forms.
Cytokinin Analogs: In plant biology, N7-substituted cytokinins show distinct receptor activation profiles compared to N9.
References
Kowalska, P. et al. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. ACS Omega, 2024.
[Link]
Tranová, L. et al. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine. J. Org. Chem., 2021.[3]
[Link]
Hockova, D. et al. Synthesis and fluorescent properties of N(9)-alkylated 2-amino-6-triazolylpurines. Molecules, 2019.
[Link]
Bauta, W. et al. Regiospecific N9 Alkylation of 6-(Heteroaryl)purines. J. Org. Chem., 2006.[2]
[Link]
Application Note: Optimized Purine Alkylation Using K₂CO₃ in DMF
Executive Summary The alkylation of the purine scaffold is a cornerstone transformation in the synthesis of nucleoside analogs, antivirals (e.g., Acyclovir, Tenofovir), and antineoplastic agents. While sodium hydride (Na...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The alkylation of the purine scaffold is a cornerstone transformation in the synthesis of nucleoside analogs, antivirals (e.g., Acyclovir, Tenofovir), and antineoplastic agents. While sodium hydride (NaH) has historically been the standard for deprotonation, potassium carbonate (
) in dimethylformamide (DMF) offers a safer, more scalable, and often more regioselective alternative. This guide details the mechanistic underpinnings, optimized protocols, and troubleshooting strategies for maximizing -alkylation efficiency while minimizing -isomers and dialkylation byproducts.
Scientific Foundation & Mechanistic Insight[1]
The Challenge of Regioselectivity
The purine ring system presents a complex tautomeric landscape. In solution, the imidazole ring proton equilibrates between the
and positions.
Thermodynamic Control (
): The -isomer is generally the thermodynamically preferred alkylation product due to lower steric hindrance and greater aromatic stability in the resulting product.
Kinetic Control (
): The position is often more nucleophilic in the transition state, leading to significant formation of the -isomer under kinetic conditions (low temperature, short times).
The Role of the Base and Solvent
The
/DMF system operates via a specific "naked anion" mechanism:
Heterogeneous Deprotonation: Unlike NaH,
is only sparingly soluble in DMF. The deprotonation of the purine occurs largely at the solid-liquid interface. Using finely milled is critical to increase surface area.
Cation Solvation: DMF, a polar aprotic solvent, strongly solvates the potassium cation (
).
Naked Anion Effect: The purinyl anion is left poorly solvated ("naked"), significantly increasing its nucleophilicity toward the alkyl halide (
reaction).
Pathway Visualization
The following diagram illustrates the competing pathways and the thermodynamic equilibration facilitated by heat.
Figure 1: Mechanistic pathway of purine alkylation showing the competition between kinetic (N7) and thermodynamic (N9) products.
Strategic Protocol Design
Reagent Selection
DMF (Dimethylformamide): Must be anhydrous (
water). Water solvates the anion, reducing reactivity and altering regioselectivity ratios (often increasing formation).[1]
: Use anhydrous, granular grade, but grind it to a fine powder immediately before use. Avoid hydrated forms (), which introduce moisture.
Alkylating Agent: Primary alkyl halides (bromides/iodides) work best. Chlorides often require the addition of catalytic KI (Finkelstein condition).
Stoichiometry & Conditions
Component
Equivalents
Notes
Purine Substrate
1.0
Limiting reagent.
Alkyl Halide
1.1 - 1.2
Slight excess ensures conversion; too much risks dialkylation (N1/N3).
1.5 - 2.5
Excess required due to heterogeneous nature and surface passivation.
Temperature
Promotes thermodynamic equilibration to the desired isomer.
Time
4 - 24 hours
Monitor via TLC/LCMS.
Detailed Experimental Protocol
Preparation
Drying: Flame-dry a round-bottom flask equipped with a magnetic stir bar under argon or nitrogen atmosphere.
Base Prep: Grind anhydrous
in a mortar and pestle to a fine powder. Note: This significantly accelerates the reaction rate.[2]
Alkylation Procedure
Dissolution: Charge the flask with the Purine substrate (1.0 equiv) and anhydrous DMF (
mL per mmol of substrate). Stir until dissolved (or effectively suspended).
Deprotonation: Add the powdered
(2.0 equiv). Stir vigorously at Room Temperature (RT) for 30–60 minutes.
Observation: The mixture will likely remain a suspension. A color change (often slight yellowing) indicates anion formation.
Addition: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.
Optional: If using a chloride, add 0.1 equiv of KI or TBAI (Tetrabutylammonium iodide) to catalyze the reaction.
Reaction: Heat the mixture to
(oil bath). Stir for 12–18 hours.
Checkpoint: Check LCMS at 4 hours. If
isomer is dominant, continue heating to allow rearrangement to .
Workup & Purification
Filtration: Cool to RT. Filter the mixture through a Celite pad or sintered glass funnel to remove solid potassium salts. Wash the cake with a small amount of DMF or Ethyl Acetate.
Evaporation: Concentrate the filtrate under reduced pressure (rotary evaporator) at
.
Critical: DMF has a high boiling point (
). Use a high-vacuum pump if available, or co-evaporate with toluene/xylene to help remove DMF azeotropically.
Extraction: Resuspend the residue in Ethyl Acetate and wash with:
Water (
) to remove residual DMF/salts.
Brine (
).
Drying: Dry organic layer over
, filter, and concentrate.
Purification: Purify via flash column chromatography (typically DCM/MeOH or Hexane/EtOAc gradients). The
isomer is usually more polar than the isomer on silica gel (verify with literature for specific substrates).
Optimization & Troubleshooting
Base Comparison: Why
?
While
is often cited as superior due to the "Cesium Effect" (higher solubility and larger cation radius leading to a looser ion pair), is often preferred for process scalability due to cost.
As highlighted in recent studies (Freccero et al.), water content drastically alters the nucleophilicity landscape.
In Dry DMF:
alkylation is favored.
In Wet DMF: The solvation energy of the
position increases, reducing its nucleophilicity relative to , leading to poor regioselectivity ratios.
Fix: Store DMF over activated 4Å molecular sieves for at least 24 hours prior to use.
Experimental Workflow Visualization
Figure 2: Operational workflow for optimized purine alkylation.
References
Regioselectivity Mechanisms: Freccero, M., Gandolfi, R., & Sarzi-Amadè, M. (2003). Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? Journal of Organic Chemistry.[3]
Base Comparison (
vs ): Fersing, C., et al. (2019). Cs2CO3-Promoted Direct N-Alkylation. European Journal of Organic Chemistry.
N9 Regiospecificity: Zhong, M., & Robins, M. J. (2006).[3] Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H. Journal of Organic Chemistry.
Process Chemistry & Scale-up: Potassium carbonate as a base in organic synthesis. (Community Consensus & Process Data).
Toll-like Receptor 7 (TLR7) agonists have evolved from early imidazoquinoline scaffolds (e.g., Imiquimod) to more potent, rationally designed purine derivatives. The 8-oxoadenine scaffold represents a "privileged structure" in immunotherapy, capable of inducing robust Type I interferon responses (IFN-
) via the MyD88-IRF7 pathway.
This application note details the synthesis of 9-benzyl-2-butoxy-8-oxoadenine , a structural analogue of the potent TLR7 agonist CL264 . Unlike generic protocols, this guide prioritizes regiochemical control during the N-alkylation of purines and the sequential nucleophilic aromatic substitutions (
) required to functionalize the purine core.
Key Structural Drivers (SAR)
C8-Oxo Motif: Critical for hydrogen bonding within the TLR7 hydrophobic pocket; mimics the natural guanosine ligand.
N9-Benzyl Group: Provides essential
- stacking interactions with phenylalanine residues (e.g., Phe405) in the receptor binding site.
C2-Butoxy Chain: Modulates lipophilicity and potency; optimized for endosomal uptake where TLR7 resides.
Synthetic Strategy & Workflow
The synthesis utilizes 2,6-dichloropurine as the starting material.[1][2] This route is preferred over starting from adenine due to the superior regiocontrol it offers during alkylation and the versatility of the chlorine handles for subsequent functionalization.
Diagram 1: Synthetic Pathway (2,6-Dichloropurine to TLR7 Agonist)
Caption: Step-wise chemical transformation from 2,6-dichloropurine to the final 8-oxoadenine agonist.
Detailed Experimental Protocol
Stage 1: Regioselective N9-Alkylation
Objective: Install the benzyl group at the N9 position while minimizing the formation of the N7 isomer.
Mechanistic Insight: Under basic conditions (
), the purine anion is ambident. Steric hindrance at N7 (due to the C6-chloro group) generally favors N9 alkylation, but solvent polarity and temperature must be controlled to maximize the N9:N7 ratio.
Reagents:
2,6-Dichloropurine (1.0 eq)
Benzyl bromide (1.1 eq)
Potassium carbonate (
, anhydrous, 2.5 eq)
DMF (Dimethylformamide, anhydrous)
Procedure:
Dissolve 2,6-dichloropurine in anhydrous DMF (0.2 M concentration) under an inert atmosphere (
).
Add
and stir at room temperature (RT) for 30 minutes to generate the purine anion.
Add benzyl bromide dropwise over 15 minutes.
Stir at RT for 12–16 hours. Note: Higher temperatures increase N7-alkylation.
Work-up: Pour the reaction mixture into ice-water. The N9-isomer typically precipitates as a solid. Filter, wash with water, and dry.
Purification: Recrystallize from ethanol or perform flash chromatography (Hexane/EtOAc) to remove traces of the N7 isomer (usually more polar).
Stage 2: C6-Amination (Ammonolysis)
Objective: Convert the C6-chloro group to a primary amine.
Mechanistic Insight: The C6 position in purines is more electrophilic than C2 due to the electron-withdrawing effect of N7 and N1. Nucleophilic attack by ammonia occurs preferentially at C6.
Reagents:
N9-Benzyl-2,6-dichloropurine (from Stage 1)
Ammonia (saturated in methanol or aqueous
)
Procedure:
Suspend the intermediate in methanolic ammonia (approx. 7N) in a pressure vessel (autoclave or sealed tube).
Heat to 100–110°C for 12 hours.
Cool to RT and concentrate the solvent in vacuo.
The product, 2-chloro-6-amino-9-benzylpurine , usually crystallizes upon cooling or addition of water. Filter and dry.
Stage 3: C2-Alkoxylation (Introduction of Butoxy Group)
Objective: Displace the C2-chloride with a butoxide nucleophile.
Mechanistic Insight: With the C6 position now deactivated by the electron-donating amino group, the C2 position becomes the primary site for nucleophilic attack. Stronger conditions (alkoxide/heat) are required compared to Stage 2.
Reagents:
2-Chloro-6-amino-9-benzylpurine
Sodium metal (to generate alkoxide) or Sodium tert-butoxide
n-Butanol (anhydrous)
Procedure:
Prepare Sodium n-butoxide: Dissolve sodium metal (3.0 eq) in excess anhydrous n-butanol under
.
Add the Stage 2 intermediate to the alkoxide solution.
Reflux (approx. 117°C) for 4–8 hours. Monitor by TLC or LC-MS.
Work-up: Quench with saturated
solution. Extract with ethyl acetate.
Wash organic layer with brine, dry over
, and concentrate.
Purify via silica gel chromatography (DCM/MeOH gradient).
Stage 4: C8-Bromination and Hydrolysis
Objective: Install the 8-oxo functionality.
Mechanistic Insight: Direct oxidation is difficult. The standard protocol involves electrophilic bromination at C8 followed by hydrolytic displacement.
Procedure:
Bromination: Dissolve the Stage 3 product in glacial acetic acid. Add Sodium Acetate (buffer) and Bromine (
, 1.2 eq) dropwise. Stir at RT for 2–4 hours.
Quench with aqueous
to remove excess bromine. Neutralize and extract the 8-bromo intermediate .
Hydrolysis: Reflux the 8-bromo compound in 6N HCl (acidic hydrolysis) or 10% NaOH (basic hydrolysis) for 6–12 hours. Note: Acidic conditions are often preferred to avoid side reactions, but require careful monitoring.
Final Isolation: Adjust pH to ~7. The final product, 9-benzyl-2-butoxy-8-oxoadenine , will precipitate. Recrystallize from MeOH/Water.
Quality Control & Validation Data
Quantitative Specifications
Parameter
Specification
Method
Purity
> 98.0%
HPLC (C18, Acetonitrile/Water + 0.1% TFA)
Identity
Mass [M+H]+ matches theoretical
LC-MS (ESI+)
Regiochemistry
N9 vs N7 isomer confirmation
2D NMR (HMBC correlations between benzyl and C4/C8)
Endotoxin
< 0.1 EU/mg
LAL Assay (Critical for biological assays)
Biological Validation (HEK-Blue™ hTLR7 Assay)
To confirm functional activity, synthesized compounds must be tested in a reporter cell line.
Cell Line: HEK-Blue™ hTLR7 (InvivoGen). These cells express human TLR7 and an NF-
Seed cells (50,000 cells/well) in HEK-Blue™ Detection medium.
Add synthesized agonist (serial dilutions: 0.01
M to 10 M).
Incubate 16–24 hours at 37°C.
Measure SEAP activity via spectrophotometry (OD 620–655 nm).[5][6]
Success Criteria: A sigmoidal dose-response curve with an
in the range of 50–200 nM (comparable to reference standard CL264).
Diagram 2: TLR7 Mechanism of Action (Signaling Cascade)
Caption: MyD88-dependent signaling pathway activated by TLR7 agonists leading to cytokine release.[7][8]
References
Synthesis and biological evaluation of 8-oxoadenine derivatives as Toll-like receptor 7 agonists. Journal of Medicinal Chemistry. (2010). Describes the foundational SAR and synthesis of SM-360320 and related analogues.
Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series. ACS Omega. (2019). Detailed analysis of the N9-substitution and its effect on selectivity.
CL264: A Potent and Specific TLR7 Agonist. InvivoGen Product Datasheet. Provides biological characterization and reporter assay protocols.[5][6][9]
Structure-Activity Relationships in Human Toll-like Receptor 7-Active Imidazoquinoline Analogues. Frontiers in Immunology. Discusses the binding pocket interactions relevant to purine and imidazoquinoline scaffolds.
Facile syntheses of functionalized toll-like receptor 7 agonists. Bioorganic & Medicinal Chemistry Letters. (2016). Offers practical insights into the bromination and hydrolysis steps for 8-oxoadenines.
Application Notes & Protocols: Strategic Functionalization of the C6-Chloro Position in Purine Scaffolds
Introduction: The C6 Position as a Keystone for Purine Diversification The purine scaffold is a cornerstone in medicinal chemistry and chemical biology, forming the core of essential biomolecules and a plethora of therap...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The C6 Position as a Keystone for Purine Diversification
The purine scaffold is a cornerstone in medicinal chemistry and chemical biology, forming the core of essential biomolecules and a plethora of therapeutic agents.[1][] The strategic modification of this privileged heterocycle is paramount for the development of novel drugs targeting a wide array of diseases, including cancers and viral infections.[][3] Among the various positions on the purine ring, the C6 position offers a particularly valuable handle for synthetic diversification. The introduction of a chlorine atom at this position transforms the electron-rich purine into an electrophilic substrate, amenable to a variety of functionalization reactions. This guide provides an in-depth exploration of the key methodologies for the functionalization of the C6-chloro position in purine scaffolds, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The C6-chloropurine derivatives serve as versatile intermediates for the synthesis of a diverse library of 6-substituted purines. The reactivity of the C-Cl bond allows for the introduction of a wide range of substituents, including carbon, nitrogen, oxygen, and sulfur-based moieties. This chemical tractability has led to the development of numerous potent and selective bioactive molecules.[4][5] This document will delve into the most prevalent and powerful techniques for C6 functionalization: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
I. Nucleophilic Aromatic Substitution (SNAr): A Direct and Versatile Approach
The inherent electron-deficient nature of the purine ring, further accentuated by the electron-withdrawing effect of the nitrogen atoms, makes the C6-chloro position susceptible to nucleophilic attack. This forms the basis of the Nucleophilic Aromatic Substitution (SNAr) reaction, a direct and often metal-free method for introducing a variety of nucleophiles.[6]
Mechanistic Rationale: Understanding the Driving Forces
The SNAr reaction at the C6 position of a purine proceeds via a two-step addition-elimination mechanism.[6][7]
Nucleophilic Attack: A nucleophile attacks the electrophilic C6 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized over the electron-withdrawing purine ring system.
Leaving Group Departure: The aromaticity of the purine ring is restored by the expulsion of the chloride leaving group.
The facility of this reaction is influenced by the nature of the nucleophile, the solvent, and the presence of any protecting groups on the purine scaffold.
Experimental Workflow: SNAr Reactions
Caption: General workflow for SNAr functionalization of 6-chloropurines.
Protocol 1: Synthesis of N6-Substituted Purine Derivatives via SNAr
This protocol describes a general procedure for the reaction of a 6-chloropurine derivative with an amine nucleophile.
Materials:
6-Chloropurine or 9-substituted-6-chloropurine (1.0 mmol)
Amine nucleophile (1.2 - 2.0 mmol)
Solvent (e.g., DMF, EtOH, or water) (5-10 mL)
Base (e.g., K2CO3, Et3N) (optional, 2.0 mmol)
Reaction vessel (e.g., round-bottom flask with condenser)
Stirring apparatus and heating source
TLC plates and developing chamber
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
To a reaction vessel, add the 6-chloropurine derivative (1.0 mmol) and the chosen solvent (5-10 mL).
Add the amine nucleophile (1.2 - 2.0 mmol). If the amine is used as its salt, add a base (e.g., K2CO3 or Et3N) to liberate the free amine.
Stir the reaction mixture at room temperature or heat to a temperature between 80-120 °C, depending on the reactivity of the nucleophile.[8][9]
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
If a solid precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
The crude product can be purified by recrystallization or silica gel column chromatography to afford the desired N6-substituted purine derivative.
Expert Insights:
The choice of solvent is crucial. Polar aprotic solvents like DMF can accelerate the reaction rate. For greener chemistry, water or ethanol can be effective solvents, especially for more reactive nucleophiles.[10]
Microwave irradiation can significantly reduce reaction times, often to just a few minutes, under solvent-free conditions.[10]
For less reactive nucleophiles, the use of a base can be beneficial to deprotonate the nucleophile and increase its reactivity.
II. Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to purine chemistry has enabled the formation of previously inaccessible C-C and C-N bonds at the C6 position.[11] These reactions offer a high degree of functional group tolerance and stereospecificity.
A. Suzuki-Miyaura Coupling: Introduction of Aryl and Vinyl Groups
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with a halide.[12] In the context of purine chemistry, it allows for the introduction of a wide variety of aryl and vinyl substituents at the C6 position.
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:
Oxidative Addition: The Pd(0) catalyst reacts with the 6-chloropurine to form a Pd(II) intermediate.
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the C6-substituted purine product.
Caption: General workflow for Suzuki-Miyaura coupling of 6-chloropurines.
Protocol 2: Suzuki-Miyaura Coupling of 6-Chloropurines in Water
This protocol is adapted from a greener, more sustainable method for Suzuki-Miyaura coupling.[13][14][15]
Materials:
6-Chloropurine or unprotected β-D-ribofuranosyl-6-chloropurine (1.0 mmol)
Arylboronic acid (1.2 mmol)
Na2PdCl4 (0.01 mmol, 1 mol%)
cataCXium® F sulf (a water-soluble fluorenylphosphine ligand) (0.02 mmol, 2 mol%)
K2CO3 (2.0 mmol)
Water or a mixture of water/n-butanol (5-10 mL)
Reaction vessel equipped for inert atmosphere
Stirring and heating apparatus
Procedure:
In a reaction vessel, combine the 6-chloropurine derivative (1.0 mmol), arylboronic acid (1.2 mmol), K2CO3 (2.0 mmol), Na2PdCl4 (0.01 mmol), and cataCXium® F sulf (0.02 mmol).
Add water or a water/n-butanol mixture (5-10 mL).
Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
Heat the reaction mixture to 100 °C under an inert atmosphere.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Expert Insights:
The use of a water-soluble ligand like cataCXium® F sulf is key to the success of this reaction in aqueous media.[13][14][15]
This method is particularly advantageous as it often does not require protecting groups for the sugar moieties of nucleosides.[16]
The catalyst loading can often be very low, making the process more cost-effective and environmentally friendly.[16]
B. Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to 6-alkynylpurine derivatives.
The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. The generally accepted mechanism involves:
Oxidative Addition: Pd(0) adds to the 6-chloropurine.
Formation of Copper(I) Acetylide: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.
Transmetalation: The acetylide group is transferred from copper to the palladium(II) complex.
Reductive Elimination: The C6-alkynylpurine product is formed, and the Pd(0) catalyst is regenerated.
Copper-free Sonogashira protocols have also been developed, which are often preferred to avoid issues with copper toxicity and catalyst precipitation.[14][16]
Protocol 3: Copper-Free Sonogashira Coupling of 6-Chloropurines
This protocol outlines a copper-free Sonogashira coupling reaction.[14][16]
Materials:
6-Chloropurine or unprotected β-D-ribofuranosyl-6-chloropurine (1.0 mmol)
Terminal alkyne (1.5 mmol)
Na2PdCl4 (0.02 mmol, 2 mol%)
cataCXium® F sulf (0.04 mmol, 4 mol%)
K2CO3 (2.0 mmol)
Water or a mixture of n-butanol/water (5-10 mL)
Reaction vessel for inert atmosphere operation
Stirring and heating apparatus
Procedure:
Combine the 6-chloropurine derivative (1.0 mmol), terminal alkyne (1.5 mmol), K2CO3 (2.0 mmol), Na2PdCl4 (0.02 mmol), and cataCXium® F sulf (0.04 mmol) in a reaction vessel.
Add the solvent (water or n-butanol/water).
Degas the mixture with an inert gas.
Heat the reaction to 95-100 °C under an inert atmosphere.
Monitor the reaction by TLC or LC-MS.
After completion, cool the reaction and perform an aqueous work-up followed by extraction with an organic solvent.
Purify the product by column chromatography.
Expert Insights:
The catalyst system and conditions are similar to the aqueous Suzuki-Miyaura coupling, highlighting the versatility of this palladium/water-soluble phosphine system.[14][16]
This method is effective for both aryl and alkyl acetylenes.[16]
C. Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, and it has become a go-to method for the synthesis of N-aryl and N-heteroaryl compounds.[17][18] For 6-chloropurines, it provides a powerful alternative to traditional SNAr reactions, especially for less nucleophilic amines.
The catalytic cycle for the Buchwald-Hartwig amination is similar in principle to other palladium-catalyzed cross-couplings:
Oxidative Addition: Pd(0) adds to the 6-chloropurine.
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation to form a palladium-amido complex.
Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the N6-substituted purine and regenerating the Pd(0) catalyst.
Caption: General workflow for Buchwald-Hartwig amination of 6-chloropurines.
Protocol 4: Buchwald-Hartwig Amination of 6-Chloropurine Nucleosides
This protocol is a general procedure for the Buchwald-Hartwig amination of 6-chloropurine nucleosides.[19]
Materials:
6-Chloropurine ribonucleoside or 2'-deoxyribonucleoside (with or without protecting groups) (1.0 mmol)
Arylamine (1.2 mmol)
Pd(OAc)2 (0.10 mmol, 10 mol%)
Xantphos (0.15 mmol, 15 mol%)
Cs2CO3 (2.0 mmol)
Anhydrous toluene (5-10 mL)
Reaction vessel for inert atmosphere operation
Stirring and heating apparatus
Procedure:
To an oven-dried reaction vessel, add the 6-chloropurine nucleoside (1.0 mmol), arylamine (1.2 mmol), Cs2CO3 (2.0 mmol), Pd(OAc)2 (0.10 mmol), and Xantphos (0.15 mmol).
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
Add anhydrous toluene (5-10 mL) via syringe.
Heat the reaction mixture to 100 °C.
Monitor the reaction's progress.
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.
Concentrate the filtrate and purify the residue by column chromatography.
Expert Insights:
The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos are often effective for coupling with less reactive aryl chlorides.[19]
The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like Cs2CO3 or NaOtBu are commonly used.
While this protocol uses protected nucleosides, conditions can be optimized for unprotected substrates, simplifying the overall synthetic route.[19]
III. Data Summary and Comparison of Methods
Method
Bond Formed
Key Reagents
Typical Conditions
Advantages
Limitations
SNAr
C-N, C-O, C-S
Nucleophile, optional base
Room temp. to 120 °C
Metal-free, simple procedure, wide range of nucleophiles
Limited to strong nucleophiles for less reactive substrates
Suzuki-Miyaura
C-C (aryl, vinyl)
Boronic acid, Pd catalyst, ligand, base
80-110 °C
High functional group tolerance, commercially available reagents
Potential for boronic acid homocoupling, residual metal contamination
Sonogashira
C-C (alkynyl)
Terminal alkyne, Pd catalyst, (Cu co-catalyst), base
50-100 °C
Direct introduction of alkynyl groups, mild conditions
Potential for alkyne homocoupling, copper toxicity in some applications
Buchwald-Hartwig
C-N
Amine, Pd catalyst, ligand, strong base
80-120 °C
Broad amine scope (including weak nucleophiles), high yields
Requires anhydrous conditions, expensive ligands, residual metal
IV. Conclusion and Future Perspectives
The functionalization of the C6-chloro position in purine scaffolds is a mature and powerful area of synthetic chemistry, providing access to a vast chemical space of biologically relevant molecules. The choice of method—be it the direct and often metal-free SNAr reaction or the versatile and highly efficient palladium-catalyzed cross-coupling reactions—depends on the desired substituent and the overall synthetic strategy. As the field continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable methods for the derivatization of the purine core, further empowering the discovery of next-generation therapeutics.
V. References
Pschierer, J., & Plenio, H. (2009). Suzuki−Miyaura and Sonogashira Coupling of 6-Chloropurines and -Nucleosides in Water. Organic Letters, 11(13), 2740–2743. [Link]
Pschierer, J., & Plenio, H. (2009). Suzuki-miyaura and sonogashira coupling of 6-chloropurines and -nucleosides in water. Organic Letters, 11(13), 2740-2743. [Link]
Pschierer, J., & Plenio, H. (2009). Suzuki−Miyaura and Sonogashira Coupling of 6-Chloropurines and -Nucleosides in Water. Organic Letters, 11(13), 2740–2743. [Link]
Pschierer, J., & Plenio, H. (2009). Suzuki−Miyaura and Sonogashira Coupling of 6-Chloropurines and -Nucleosides in Water. [Link]
Hocek, M., & Dvořáková, H. (2003). The Suzuki-Miyaura Cross-Coupling Reactions of 6-Halopurines with Boronic Acids Leading to 6-Aryl- and 6-Alkenylpurines. Collection of Czechoslovak Chemical Communications, 68(4), 883-894. [Link]
Pschierer, J., & Plenio, H. (2009). Suzuki−Miyaura and Sonogashira Coupling of 6-Chloropurines and -Nucleosides in Water. Organic Letters, 11(13), 2740–2743. [Link]
Hocek, M., et al. (2000). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Journal of Medicinal Chemistry, 43(9), 1817–1825. [Link]
Recent advances in the synthesis of purine derivatives and their precursors. (2025). ResearchGate. [Link]
Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(20), 5536-5543. [Link]
Nucleophilic properties of purine bases: inherent reactivity versus reaction conditions. (2025). ResearchGate. [Link]
An efficient transition metal-free indolylation on 6-chloropurine ribonucleosides and photophysical studies of conjugated nucleosides. (2025). PMC. [Link]
Kumar, A., et al. (2011). Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions. Green Chemistry, 13(8), 2013-2021. [Link]
Press, J. B., et al. (1992). Synthesis and SAR of 6-substituted purine derivatives as novel selective positive inotropes. Journal of Medicinal Chemistry, 35(25), 4509–4515. [Link]
Purine Chemistry in the Early RNA World at the Origins of Life: From RNA and Nucleobases Lesions to Current Key Metabolic Routes. (n.d.). PMC. [Link]
An Unusual Protector-Protégé Strategy for the Biosynthesis of Purine Nucleoside Antibiotics. (2017). PubMed. [Link]
Base protection of purine nucleosides: how to choose a protecting group? (2024). Reddit. [Link]
Press, J. B., et al. (1992). Synthesis and structure-activity relationship of 6-substituted purine derivatives as novel selective positive inotropes. Journal of Medicinal Chemistry, 35(25), 4509–4515. [Link]
Lin, X., & Robins, M. J. (2000). Mild and efficient functionalization at C6 of purine 2'-deoxynucleosides and ribonucleosides. Organic Letters, 2(22), 3497–3499. [Link]
Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. (2021). PMC. [Link]
Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. (n.d.). ResearchGate. [Link]
A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines. (2010). PubMed. [Link]
Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. (2004). PubMed. [Link]
Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. (n.d.). SciELO México. [Link]
Liu, J., et al. (2004). SNAr Iodination of 6-Chloropurine Nucleosides: Aromatic Finkelstein Reactions at Temperatures Below −40 °C1. Organic Letters, 6(17), 2925–2928. [Link]
Use of a protecting group in the synthesis of 9-alkyl-9H-purine-6(1H)-thiones. (n.d.). The Journal of Organic Chemistry. [Link]
Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection. (2024). MDPI. [Link]
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). ProQuest. [Link]
Hocek, M., et al. (2000). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Journal of Medicinal Chemistry, 43(9), 1817–1825. [Link]
Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides. (n.d.). PMC. [Link]
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (n.d.). PMC. [Link]
Purine nucleoside antibiotics: recent synthetic advances harnessing chemistry and biology. (2024). Royal Society of Chemistry. [Link]
Why is β substitution in Nucleophilic reactions of pyridines not preferred? (2021). Quora. [Link]
Synthesis and Evaluation of the Substrate Activity of C-6 Substituted Purine Ribosides with E. coli Purine Nucleoside Phosphorylase. (n.d.). PMC. [Link]
C2‐ and C6‐substituted purine nucleosides. (n.d.). ResearchGate. [Link]
Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins. (2001). PubMed. [Link]
SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism1. (2007). Journal of the American Chemical Society. [Link]
Regioselective C6-H Hydroxyalkylation of Purines and Purine Nucleosides via α-C-H Functionalization of Alcohols at Room Temperature. (n.d.). ResearchGate. [Link]
Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry. (n.d.). Research Collection. [Link]
Precision Alkylation of 2,6-Dichloropurine: Solvent Systems for Regiocontrol
Topic: Solvent Selection for 2,6-Dichloropurine Alkylation Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers Executive Summary 2,6...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Solvent Selection for 2,6-Dichloropurine Alkylation
Content Type: Detailed Application Note and Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers
Executive Summary
2,6-Dichloropurine (2,6-DCP) is a critical scaffold in the synthesis of nucleoside analogs (e.g., Abacavir, Cladribine) and kinase inhibitors. The pivotal step in utilizing this scaffold is the functionalization of the imidazole ring nitrogen. This reaction presents a classic regioselectivity challenge: distinguishing between the N9 (desired, pharmacologically active) and N7 (impurity) positions.
While thermodynamic stability favors the N9 isomer, the N7 position is kinetically accessible, often leading to difficult-to-separate mixtures. Solvent selection is not merely about solubility; it is the primary lever for controlling the N9:N7 ratio . This guide analyzes the mechanistic impact of solvent systems and provides three distinct protocols optimized for speed, scale, and environmental impact.
Mechanistic Insight: The N9 vs. N7 Battle
The regioselectivity of 2,6-DCP alkylation is governed by the tautomeric equilibrium and the specific solvation of the intermediate anion.
Tautomeric Equilibrium: In solution, neutral 2,6-DCP exists in equilibrium between N7-H and N9-H tautomers. However, under basic alkylation conditions, the species reacting is the purinide anion .
Electronic vs. Steric Control:
N7 Position: Electronically, the N7 nitrogen can be highly nucleophilic due to the proximity of the electron-withdrawing chlorine at C6, which inductively affects the ring electron density. However, it is sterically hindered by the C6-substituent.
N9 Position: Thermodynamically more stable and less sterically hindered.
Solvent Effect:
Polar Aprotic (DMF, DMSO): These solvents dissociate the cation-anion pair (e.g., K+...Purine-). A "naked" anion is more reactive but less selective, often leading to 10–20% N7 formation if temperature is uncontrolled.
Moderate Polarity (THF): In THF, particularly with large counterions (e.g., TBA+), the ion pair is looser but the solvent shell is less stabilizing for the transition state of the N7 attack, often enhancing N9 selectivity.
Visualizing the Pathway
The following diagram illustrates the divergence between N9 and N7 pathways.
Caption: Divergent alkylation pathways for 2,6-dichloropurine. N9 is thermodynamically favored, while N7 is a kinetic trap often exacerbated by high temperatures or polar aprotic solvents.
Solvent Selection Matrix
Select the solvent system based on your specific process constraints.
Best for: Rapid synthesis, high yields, and temperature-sensitive substrates.
Mechanism: The fluoride ion acts as a base to deprotonate the purine, while the bulky tetrabutylammonium (TBA) cation improves the solubility of the purinide anion in THF, promoting a fast reaction at room temperature.
Setup: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve 2,6-dichloropurine (e.g., 1.0 mmol, 189 mg) in anhydrous THF (5 mL). The solution may be slightly cloudy depending on concentration.
Activation: Add the TBAF solution (2.0 mL, 2.0 mmol) dropwise via syringe. The solution will typically clear as the purinide salt forms. Stir for 5 minutes at Room Temperature (20–25°C).
-Cyclodextrin (1.13 g, 1 mmol) in Water (15 mL) at 60°C.
Add 2,6-dichloropurine (189 mg, 1 mmol) and stir until dissolved.
Cool to room temperature. Add Na₂CO₃ (2 mmol) and the alkyl halide (1.2 mmol).
Stir vigorously at room temperature for 12–24 hours.
Workup: Extract with EtOAc. The cyclodextrin remains in the aqueous phase.
Result: Yields are often lower (60–70%), but N9:N7 ratio can exceed 99:1.
Troubleshooting & Optimization
Decision Tree for Process Optimization
Use this flow to determine the correct adjustments if your results are suboptimal.
Caption: Diagnostic workflow for optimizing 2,6-dichloropurine alkylation.
Common Issues
N7 Impurity: If you see a spot slightly lower than the product on TLC (usually), it is likely the N7 isomer.
Fix: Switch from DMF to THF/TBAF. If using DMF, lower the temperature.
Hydrolysis (2-chloro-6-hydroxypurine):
Cause: Wet solvent or hydroxide present (e.g., using NaOH/Water).
Fix: Use anhydrous K₂CO₃ and dry DMF. Avoid strong hydroxide bases.
Incomplete Reaction:
Cause: Poor solubility of the purine anion.
Fix: Add a phase transfer catalyst (e.g., 18-Crown-6) if using K₂CO₃/Acetone, or switch to DMF.
References
Zhong, M., & Robins, M. J. Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H.[11] Journal of Organic Chemistry (2006).[11] Available at: [Link][11]
Liu, F., et al. Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring.[1] Bioorganic & Medicinal Chemistry Letters (2005). Available at: [Link]
Hadjipavlou-Litina, D., et al. Regioselective alkylation reaction of purines under microwave Irradiation. ResearchGate (2021). Available at: [Link]
Technical Support Center: Improving Regioselectivity of N9 vs. N7 Purine Alkylation
Welcome to the technical support center for controlling the regioselectivity of purine alkylation. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the com...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for controlling the regioselectivity of purine alkylation. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying the purine scaffold. Direct alkylation of purines frequently yields a mixture of N9 and N7 isomers, with the N9 isomer often being the thermodynamically favored and desired product for many biological applications.[1][2] However, achieving high regioselectivity can be a significant challenge.
This resource provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting scenarios. We will explore the causal factors that govern the reaction's outcome and provide actionable protocols to help you steer your synthesis toward the desired isomer.
Frequently Asked Questions (FAQs): The Underlying Principles
This section addresses the fundamental concepts that dictate the regioselectivity of purine alkylation. Understanding these principles is the first step toward troubleshooting and optimizing your reactions.
Q1: What are the primary factors controlling whether alkylation occurs at the N9 or N7 position?
The outcome of a purine alkylation reaction is a delicate balance between several competing factors. There is no single "magic bullet," and the optimal conditions depend on the specific purine substrate and alkylating agent. The key factors are:
Steric Hindrance: The N9 position is generally less sterically hindered than the N7 position, which is flanked by the C8-H and the bulky five-membered imidazole ring. Bulky alkylating agents or substituents on the purine ring, particularly at the C6 position, can further shield the N7 position, thus favoring N9 alkylation.[3] For instance, methods have been developed where a coplanar 6-(heteroaryl) substituent effectively shields the N7 position, leading to exclusive N9 alkylation.[4][5][6]
Electronic Effects: The purine ring system has a complex electronic distribution. The N9 position is part of the pyrimidine ring, while N7 is in the imidazole ring. The relative nucleophilicity of these nitrogens can be modulated by substituents on the purine core. Electron-withdrawing groups can alter the electron density and influence the site of attack.
Reaction Conditions (Kinetic vs. Thermodynamic Control): The choice of base, solvent, temperature, and reaction time determines whether the reaction is under kinetic or thermodynamic control.
Thermodynamic Control: The N9-alkylated purine is typically the more thermodynamically stable isomer.[1][2] Reactions run at higher temperatures for longer durations often favor the N9 product.
Kinetic Control: The N7-alkylated purine is often the kinetically favored product, meaning it is formed faster. Reactions performed at lower temperatures can sometimes favor the N7 isomer.[2] A study on tert-alkylation of 6-substituted purines demonstrated that N7 isomers could be obtained under kinetically controlled conditions.[1]
Nature of the Alkylating Agent: The reactivity of the alkylating agent (e.g., primary vs. secondary vs. tertiary halides) plays a crucial role. Highly reactive electrophiles may show less selectivity.
Counter-ion and Solvent: The choice of base and solvent system can influence the aggregation state of the purine anion and the solvation of the electrophile, thereby affecting the regioselectivity. For example, using tetrabutylammonium fluoride (TBAF) in THF has been shown to be a mild and highly efficient method for achieving N9 selectivity, often in minutes at room temperature.[7]
Troubleshooting Guide: Common Issues and Solutions
This section provides a problem-and-solution framework for common challenges encountered during purine alkylation experiments.
Q2: My reaction is producing an inseparable mixture of N9 and N7 isomers. How can I improve selectivity for the N9 product?
This is the most common issue in purine alkylation.[4][6] Here’s a systematic approach to favor the N9 isomer:
Modify Reaction Conditions for Thermodynamic Control:
Increase Temperature: If your reaction is running at room temperature or below, try increasing the temperature (e.g., to 50-80 °C). This will favor the formation of the more stable N9 isomer.
Prolong Reaction Time: Ensure the reaction is running to completion to allow for potential equilibration to the thermodynamic product.
Change the Base/Solvent System:
Use a Non-Aggregating System: A common method involves using a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF.[4][6] However, for improved selectivity and milder conditions, consider the TBAF/THF system, which has demonstrated excellent N9 selectivity.[7]
Consider Phase-Transfer Catalysis: Using a system like β-cyclodextrin in water has been shown to give exceptional N9/N7 selectivity (>99:1) by sterically blocking the N7 position within the cyclodextrin cavity.[3]
Increase Steric Hindrance Around N7:
Use a Bulkier Alkylating Agent: If your synthesis allows, a more sterically demanding alkylating agent will naturally favor the less hindered N9 position.
Modify the Purine Substrate: Introducing a bulky substituent at the C6 position can effectively "shield" the N7 position.[4][6]
Q3: I need to synthesize the N7 isomer, but the N9 product always dominates. What strategies can I use?
Synthesizing the N7 isomer is often more challenging due to it being the less thermodynamically stable product.[1][2] Success typically relies on kinetic control or multi-step strategies.
Employ Kinetically Controlled Conditions:
Low Temperature: Run the reaction at a lower temperature (e.g., 0 °C or below) to trap the kinetically favored N7 product before it can equilibrate to the N9 isomer.
Specific Catalysts: A method using N-trimethylsilylated purines with SnCl4 as a catalyst has been developed for the direct regioselective N7-tert-alkylation under kinetically controlled conditions.[1][8]
Use a Protecting Group Strategy: A reliable, albeit multi-step, approach involves protecting the N9 position first.
A common method involves protection of the N9 position (e.g., with a Boc group), reduction of the purine ring, regioselective alkylation at N7, followed by deprotection and re-oxidation.[1]
Consider Alternative Synthetic Routes: Rather than direct alkylation, building the N7-substituted purine from a substituted imidazole or pyrimidine precursor can provide unambiguous regioselectivity, though these methods are often more laborious.[1]
Q4: I have a mixture of isomers. What is the most reliable way to distinguish the N9 and N7 products and quantify the ratio?
Unambiguous characterization is critical. While TLC may show two spots, spectroscopic analysis is required for definitive identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for isomer differentiation.
¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is the gold standard. It shows correlations between protons and nitrogen atoms over 2-4 bonds. For an N9-substituted purine, you will see a correlation between the protons on your alkyl group (e.g., the CH₂) and the N9 nitrogen. For the N7 isomer, the correlation will be to the N7 nitrogen.[9]
¹³C NMR: There are established trends in chemical shifts. The C5 carbon is typically more deshielded (higher ppm) in the N9 isomer, while the C4 carbon is more shielded (lower ppm) compared to the N7 isomer.[9]
NOESY: Nuclear Overhauser Effect experiments can also be useful. An NOE is often observed between the alkyl substituent's protons and the H8 proton in N9 isomers.[9]
Decision Workflow for Optimizing Regioselectivity
The following diagram outlines a logical workflow for troubleshooting and optimizing your purine alkylation reaction.
Caption: Decision tree for improving N9 vs. N7 regioselectivity.
Experimental Protocols
The following are generalized protocols that serve as a starting point. They should be optimized for your specific substrate and alkylating agent.
Protocol 1: General Procedure for Selective N9 Alkylation using TBAF
This method is advantageous due to its mild conditions, rapid reaction times, and high N9 selectivity for many substrates.[7]
Materials:
Purine derivative (1.0 eq)
Anhydrous Tetrahydrofuran (THF)
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 2.0 eq)
Alkyl halide (2.0 eq)
Procedure:
In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the purine derivative (1.0 eq) in anhydrous THF.
To the stirred solution, add the TBAF solution (2.0 eq) dropwise at room temperature.
Add the alkyl halide (2.0 eq) to the reaction mixture.
Monitor the reaction progress by Thin Layer Chromatography (TLC). For unhindered substrates, the reaction is often complete within 10-20 minutes.[7]
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the purified N9-alkylated purine.
Characterize the product using NMR and Mass Spectrometry to confirm its structure and purity.
Protocol 2: General Procedure for N7 Alkylation via N9-Boc Protection
This multi-step protocol provides unambiguous synthesis of the N7 isomer.[1]
(A) N9-Boc Protection
Dissolve the purine in a suitable solvent (e.g., Dichloromethane).
Add Di-tert-butyl dicarbonate (Boc₂O) and a catalyst such as DMAP.
Stir at room temperature until the reaction is complete (monitor by TLC).
Purify the N9-Boc protected purine.
(B) Reduction & N7-Alkylation
Reduce the N9-Boc purine (e.g., using NaBH₄) to form the 7,8-dihydropurine.
Alkylate the resulting dihydropurine at the N7 position using your desired alkyl halide and a suitable base (e.g., K₂CO₃) in a solvent like DMF.
(C) Re-oxidation & Deprotection
Re-oxidize the purine ring system (e.g., using MnO₂).
Remove the Boc protecting group under acidic conditions (e.g., with Trifluoroacetic acid) to yield the final N7-alkylated purine.
Purify the final compound by column chromatography.
Data Summary: Analytical Characterization
Table 1: Typical NMR Chemical Shift Differences for N9 vs. N7 Isomers
The following table summarizes general trends in NMR chemical shifts that can aid in the preliminary identification of N9 and N7 isomers. Note that absolute values will vary based on the specific substituents and solvent used.[9]
Nucleus
N9-Isomer (Typical Shift)
N7-Isomer (Typical Shift)
Key Differentiator
¹³C: C4
More Shielded (Lower ppm)
More Deshielded (Higher ppm)
C4 of N9 isomer is typically 8-12 ppm upfield of N7 isomer.
¹³C: C5
More Deshielded (Higher ppm)
More Shielded (Lower ppm)
C5 of N9 isomer is typically 8-12 ppm downfield of N7 isomer.
¹H: H8
Varies
Varies
Position can be influenced by the substituent.
¹⁵N
Distinct shifts for N1, N3, N7, N9
Distinct shifts for N1, N3, N7, N9
Highly sensitive to substitution pattern; requires ¹⁵N NMR.[10]
Workflow for Isomer Identification
This diagram illustrates the recommended workflow for confirming the identity of your alkylated purine product.
Caption: Recommended workflow for spectroscopic identification of isomers.
References
Li, Q., & Ye, X. S. (2018). 9 Alkylation of purines via light-promoted and metal-free radical relay. Chinese Chemical Letters, 29(1), 61-64. Retrieved from [Link]
Dražan, T., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17368–17378. Retrieved from [Link]
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of Organic Chemistry, 71(23), 8893-8900. Retrieved from [Link]
El-Sofany, R. S., et al. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances. Retrieved from [Link]
El-Sofany, R. S., et al. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. ResearchGate. Retrieved from [Link]
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. ResearchGate. Retrieved from [Link]
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. ACS Publications. Retrieved from [Link]
Dražan, T., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Publications. Retrieved from [Link]
Dražan, T., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PubMed. Retrieved from [Link]
Das, P., & Chari, M. A. (2012). ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. ResearchGate. Retrieved from [Link]
Das, P., & Chari, M. A. (2012). Regioselective N9 alkylation of purine rings assisted by β-cyclodextrin. ISC. Retrieved from [Link]
Albericio, F., et al. (2021). Regioselective alkylation reaction of purines under microwave Irradiation. ResearchGate. Retrieved from [Link]
Wang, Y., et al. (2020). Metal-free direct C-6–H alkylation of purines and purine nucleosides enabled by oxidative homolysis of 4-alkyl-1,4-dihydropyridines at room temperature. Organic & Biomolecular Chemistry. Retrieved from [Link]
Marek, R., et al. (2002). N7- and N9-substituted purine derivatives: a 15N NMR study. Wiley Online Library. Retrieved from [Link]
Aviñó, A., et al. (2003). Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? PubMed. Retrieved from [Link]
Schumacher, M., & Seela, F. (1986). Studies of the tautomerism of purine and the protonation of purine, and its 7- and 9-methyl derivatives, by nitrogen-15 nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society. Retrieved from [Link]
Albericio, F., et al. (2021). Regioselective alkylation reaction of purines under microwave irradiation. University of Barcelona. Retrieved from [Link]
Wang, Y., et al. (2019). Light, metal‐free regioselective C 6 ‐H alkylation of purines and purine nucleosides with alcohols. ResearchGate. Retrieved from [Link]
Kurasov, D. V., & Kuleshov, A. V. (2022). Recent progress in the synthesis of N7(N9)-alkyl(aryl)purines (microreview). ResearchGate. Retrieved from [Link]
Marek, R., et al. (2002). N7-and N9-substituted purine derivatives: a 15N NMR study. MTMT. Retrieved from [Link]
Wevers, R. A., et al. (1999). 1H-NMR spectroscopy of body fluids: inborn errors of purine and pyrimidine metabolism. Semantic Scholar. Retrieved from [Link]
Technical Support Center: Separation and Characterization of N7 and N9 Isomers in 2,6-Dichloropurine Derivatization
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing regioselectivity and separation challenges during the derivatization of 2,6-dichlorop...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing regioselectivity and separation challenges during the derivatization of 2,6-dichloropurine.
Experimental Workflow Overview
Workflow for the synthesis, separation, and validation of N7/N9 2,6-dichloropurine isomers.
Fundamental FAQs: The "Why" Behind the Chemistry
Q: Why do I always get a mixture of N7 and N9 isomers during the direct alkylation of 2,6-dichloropurine?A: This is a classic example of thermodynamic versus kinetic control. Under standard basic conditions (e.g., K₂CO₃ in DMSO), the reaction yields a mixture where the N9 isomer is the thermodynamically favored (major) product. The N7 isomer forms as a kinetically controlled (minor) side product due to the steric hindrance and electronic distribution imposed by the C6-chloro substituent[1].
Q: Can I force the reaction to selectively yield the N7 isomer?A: Yes. You can reverse the natural regioselectivity by utilizing a Vorbrüggen-type Lewis acid catalysis. By reacting an N-trimethylsilylated purine derivative with an alkyl halide in the presence of SnCl₄ or TiCl₄, the reaction is driven under strict kinetic control to heavily favor the N7 isomer[2].
Issue: The N7 and N9 isomers co-elute during normal-phase silica gel chromatography.
Root Cause: The isomers possess highly similar dipole moments and polarities, causing poor resolution on standard silica phases.
Solution: Optimize your solvent system. A highly validated isocratic system for separating 2,6-dichloro-7-alkyl-7H-purines from their N9 counterparts is Petroleum Ether / Ethyl Acetate (1:1, v/v) [3]. If co-elution persists due to highly polar substituents (e.g., unprotected glycosyl groups), transition to Hydrophilic Interaction Liquid Chromatography (HILIC), which offers superior resolution for polar nucleobase derivatives[4].
Issue: The isolated N7 isomer degrades or isomerizes into the N9 isomer during downstream processing.
Root Cause: N7-alkyl groups (especially bulky ones like tert-butyl) are highly unstable under acidic conditions. Heating an N7 isomer in acidic solvents (e.g., acetonitrile with trace acid) will cause it to isomerize into the thermodynamically stable N9 form[1].
Solution: Maintain strictly neutral or mildly basic conditions during workup and downstream C6-modifications. Never use formic acid (HCOOH) for hydrolysis steps involving N7-alkylated intermediates[1].
Standard Operating Procedures (SOPs)
SOP 1: Direct Alkylation and Chromatographic Separation
This protocol yields a mixture of isomers, ideal when both N7 and N9 derivatives are required for structure-activity relationship (SAR) studies.
Reaction Setup: Dissolve 2,6-dichloro-9H-purine (1.0 equiv) in anhydrous DMSO. Add K₂CO₃ (3.0 equiv) and the desired alkyl halide (e.g., 2-iodopropane, 5.0 equiv)[3].
Incubation: Stir the reaction mixture continuously at 15–18 °C for 8 hours. Causality: Lower temperatures prevent excessive thermodynamic equilibration, preserving the kinetic N7 fraction[3].
Quenching & Extraction: Dilute the mixture with water and extract with diethyl ether (7x). Wash the collected organic layers with brine, dry over Na₂SO₄, and evaporate in vacuo[3].
Chromatographic Separation: Load the crude material onto a silica gel column. Elute using a mobile phase of petroleum ether/ethyl acetate (1:1, v/v)[3].
Collection: Monitor fractions via TLC. The isomers will elute as distinct bands; pool and evaporate to yield the purified crystalline powders[3].
SOP 2: Self-Validating NMR Characterization
Every separation must be analytically validated to ensure structural integrity.
Logical decision tree for NMR-based resolution of N7 and N9 purine isomers.
Sample Preparation: Dissolve the isolated fraction in deuterated chloroform (CDCl₃) or DMSO-d₆.
Data Acquisition: Acquire ¹³C NMR, ¹H-¹³C HMBC, and ¹H-¹H NOESY spectra.
Δδ (C5-C8) Calculation: Calculate the relative difference between the chemical shifts of the C5 and C8 carbon atoms.
Causality: In N7 isomers, the proximity of the substituent strongly deshields the C5 carbon, resulting in a large Δδ . In N9 isomers, this effect is absent, yielding a much smaller Δδ [1].
Validation: Cross-reference the ¹H-¹³C HMBC spectra. The alkyl protons of an N7 isomer will show strong ³J coupling correlations to C5, definitively confirming the regiochemistry[1].
Quantitative Data Summaries
Table 1: Chromatographic Separation Parameters
Parameter
Condition / Value
Causality / Rationale
Stationary Phase
Silica Gel (Normal Phase)
Standard matrix for moderately polar, halogenated purine derivatives[3].
Mobile Phase
Petroleum Ether / EtOAc (1:1, v/v)
Provides the optimal ΔRf required to resolve the kinetically and thermodynamically formed isomers[3].
Alternative Phase
ZIC-HILIC
Necessary if the appended alkyl/glycosyl substituent renders the purine highly polar, causing irreversible silica binding[4].
Table 2: Diagnostic NMR Signatures for Isomer Resolution
Analytical Method
N7 Isomer Signature
N9 Isomer Signature
Causality / Rationale
¹³C NMR (C5-C8 Δδ)
Large Δδ
Small Δδ
N7 substitution strongly deshields C5 relative to C8, creating a distinct chemical shift gap[1].
¹H-¹³C HMBC
Alkyl protons correlate to C5
Alkyl protons lack C5 correlation
The spatial proximity of the N7-alkyl group to C5 allows for diagnostic ³J coupling[1].
References
*[3] 2,6-Dichloro-7-isopropyl-7H-purine - PMC. National Institutes of Health. 3
*[2] Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed. National Institutes of Health. 2
*[1] Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC. National Institutes of Health. 1
*[4] Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. ResearchGate. 4
Technical Support Center: Optimizing the Synthesis of 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile
Welcome to the technical support center for the synthesis of 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical intermediate. We will delve into troubleshooting common issues and provide answers to frequently asked questions, grounding our advice in established chemical principles and field-proven protocols.
The synthesis of this target molecule is primarily achieved through the N-alkylation of 2,6-dichloropurine with 4-(bromomethyl)benzonitrile. While straightforward in principle, the reaction is often complicated by issues of regioselectivity, leading to the formation of undesired isomers and impacting overall yield.[1][2] This guide provides the expertise to optimize this reaction for high yield and purity.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each answer provides a causal explanation and actionable solutions.
Q1: My reaction yield is consistently low. What are the most likely causes?
A low yield can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. The most common culprits are incomplete reaction, degradation of starting materials, or the predominance of side reactions.
Reagent Integrity: The alkylating agent, 4-(bromomethyl)benzonitrile, is a benzylic bromide and can be susceptible to hydrolysis or degradation, especially if exposed to moisture or stored improperly. Ensure you are using a high-purity reagent. Similarly, the base used (e.g., K₂CO₃, NaH, TBAF) must be anhydrous, as water will quench the base and hydrolyze the alkylating agent.
Reaction Conditions: The choice of base and solvent is critical. The alkylation of purines can lead to a mixture of N7 and N9 isomers.[3] The N9 isomer is typically the thermodynamically more stable product, while the N7 isomer is the kinetically favored one.[2][3] Conditions that allow for equilibrium to be reached will favor the desired N9 product. Using a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF at a slightly elevated temperature often provides good regioselectivity for the N9 position.[4][5]
Stoichiometry: Ensure the correct molar ratios of reactants are used. A slight excess of the alkylating agent and base is sometimes employed to drive the reaction to completion, but a large excess can lead to side product formation.
Table 1: Recommended Starting Conditions for Optimization
Parameter
Condition 1 (Thermodynamic Control)
Condition 2 (Rapid, Mild)
Rationale
Purine Substrate
2,6-Dichloropurine (1.0 eq)
2,6-Dichloropurine (1.0 eq)
The core starting material.
Alkylating Agent
4-(Bromomethyl)benzonitrile (1.1-1.2 eq)
4-(Bromomethyl)benzonitrile (1.5-2.0 eq)
A slight excess ensures complete consumption of the purine.
Base
K₂CO₃ (2.0-3.0 eq)
TBAF (1.0 M in THF) (2.0 eq)
K₂CO₃ is a mild base favoring thermodynamic product.[5] TBAF acts as a base and phase-transfer catalyst, enabling rapid reaction at room temperature.[6]
Solvent
Anhydrous DMF
Anhydrous THF
Polar aprotic solvents are essential for this type of reaction.
Temperature
Room Temp to 60 °C
Room Temperature
Higher temperatures with K₂CO₃ can help overcome the activation energy and ensure thermodynamic equilibrium.[1] TBAF-mediated reactions are typically very fast at room temperature.[6]
Reaction Time
12-24 hours
10-30 minutes
Monitor by TLC until starting material is consumed.
Q2: I am observing a significant amount of an impurity with the same mass as my product. How can I identify and minimize it?
This is a classic and frequent challenge in purine chemistry. The impurity is almost certainly the N7-alkylated regioisomer, 7-((4-cyanophenyl)methyl)-2,6-dichloro-7H-purine. Direct alkylation of purines often yields a mixture of N7 and N9 isomers.[2]
Identification: While mass spectrometry will not distinguish between these isomers, Nuclear Magnetic Resonance (NMR) spectroscopy will. The chemical shifts of the purine ring protons (specifically the H-8 proton) and the methylene protons of the benzyl group will be different for the N7 and N9 isomers. A thorough analysis of the ¹H and ¹³C NMR spectra, potentially aided by 2D NMR experiments like HMBC and NOESY, can confirm the identity of each isomer.
Minimization Strategies:
Thermodynamic Control: As mentioned in Q1, using conditions that favor the more stable N9 isomer is the primary strategy. This typically involves using a base like K₂CO₃ in DMF and allowing the reaction to stir for a longer period, sometimes with gentle heating, to allow the kinetically formed N7 isomer to potentially isomerize to the N9 product.[1][4]
Steric Hindrance: In some cases, introducing a bulky substituent at the C6 position of the purine can sterically hinder the N7 position, thus favoring N9 alkylation.[7] While not applicable when starting with 2,6-dichloropurine, this is a known strategy in purine chemistry.
Alternative Methods: Novel methods, such as light-promoted, metal-free radical relays, have been developed for highly regioselective N9-alkylation of purines and could be explored if standard methods fail.[8]
Q3: The reaction seems to stall and never reaches completion according to TLC. What should I do?
A stalled reaction points to an issue with one of the core components or conditions.
Check Your Base: The most common reason is an inactive base. Anhydrous conditions are paramount. If using a solid base like K₂CO₃, ensure it is finely powdered and has been dried in an oven before use. If using a strong base like sodium hydride (NaH), ensure it is fresh and handled under an inert atmosphere.
Re-evaluate Stoichiometry: It's possible that you have an insufficient amount of base or alkylating agent. Add another portion (e.g., 0.5 eq) of the base and alkylating agent and continue to monitor the reaction by TLC.
Increase Temperature: If the reaction is being run at room temperature, a moderate increase in temperature (e.g., to 40-60 °C) can often provide the necessary activation energy to push the reaction to completion, especially when using milder bases like K₂CO₃.[1]
Q4: My product is difficult to purify by column chromatography. The desired product co-elutes with the N7 isomer.
Separating N7 and N9 isomers can be challenging due to their similar polarities. However, careful selection of the chromatographic conditions can achieve separation.
Solvent System Optimization: For purine derivatives, standard eluent systems include hexane/ethyl acetate and dichloromethane/methanol.[9] If these are not providing adequate separation, try a gradient elution. Start with a less polar mixture and slowly increase the polarity. Sometimes adding a small percentage of a third solvent (e.g., acetone or acetonitrile) can alter the selectivity and improve separation.
Alternative Stationary Phases: If silica gel is ineffective, consider other options.
Amine-Functionalized Silica: These columns can be very effective for purifying nitrogen-containing heterocycles like purines.[9]
Reversed-Phase (C18): If the compound is sufficiently non-polar, reversed-phase chromatography using a water/acetonitrile or water/methanol gradient may provide a different selectivity and achieve separation.[9]
Workflow & Troubleshooting Logic
The following diagrams illustrate the general experimental workflow and a decision-making process for troubleshooting low yield issues.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting decision tree for low yield.
Frequently Asked Questions (FAQs)
Q1: What is a reliable, step-by-step protocol for synthesizing 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile?
A: The following protocol is a robust starting point, utilizing potassium carbonate in DMF, which generally favors the desired N9 isomer.[1][5]
Experimental Protocol: Synthesis via K₂CO₃/DMF Method
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2,6-dichloropurine (1.0 eq).
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the purine (concentration approx. 0.1-0.2 M).
Base Addition: Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 2.5 eq). Stir the suspension vigorously for 15-20 minutes.
Alkylation: Add 4-(bromomethyl)benzonitrile (1.1 eq) to the suspension.
Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the 2,6-dichloropurine spot is no longer visible. If the reaction is slow, it can be gently heated to 50-60 °C.
Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts and wash the solid with a small amount of DMF or ethyl acetate.
Isolation: Concentrate the filtrate under reduced pressure (high vacuum is needed to remove DMF). The resulting crude residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining DMF.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography, typically using a gradient of hexane/ethyl acetate as the eluent.
Characterization: Combine the pure fractions, remove the solvent, and dry the final product under vacuum. Characterize by NMR and Mass Spectrometry to confirm its identity and purity.[6]
Q2: Which analytical techniques are recommended for reaction monitoring and final product characterization?
A: A combination of techniques is essential for reliable analysis.
Reaction Monitoring: Thin Layer Chromatography (TLC) is the most convenient method.[6] Use a silica gel plate and an appropriate mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Visualize the spots under UV light (254 nm). The product should have a different Rf value than the starting purine.
Product Characterization:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for structural confirmation. They will verify the presence of the 4-cyanobenzyl group and the dichloropurine core and, most importantly, help distinguish between the N9 and N7 isomers.
Mass Spectrometry (MS): This will confirm the molecular weight of the product, verifying that the alkylation has occurred.[6]
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product with high accuracy.[10][11]
Q3: What are the key safety precautions when handling the reagents involved in this synthesis?
A: Standard laboratory safety practices should always be followed. Specific hazards for this reaction include:
2,6-Dichloropurine: This is a halogenated heterocyclic compound. Avoid inhalation and contact with skin and eyes.
4-(Bromomethyl)benzonitrile: This is a lachrymator (causes tearing) and is corrosive. Handle only in a well-ventilated fume hood. Wear gloves, safety goggles, and a lab coat.[12]
Solvents (DMF, THF): DMF is a reproductive hazard and is readily absorbed through the skin. THF is highly flammable and can form explosive peroxides. Always use these solvents in a fume hood and away from ignition sources.
Bases (K₂CO₃, NaH): While K₂CO₃ is relatively benign, NaH is highly reactive and flammable, reacting violently with water. Handle NaH with extreme care under an inert atmosphere.
References
Li, Q., & Ye, X. S. (n.d.). 9 Alkylation of purines via light-promoted and metal-free radical relay. Beilstein Journal of Organic Chemistry. [Link]
Various Authors. (2025). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H. ResearchGate. [Link]
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Teledyne.com. [Link]
Various Authors. (2019). High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide. ResearchGate. [Link]
Francom, P. (2004). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. BYU ScholarsArchive. [Link]
Konecny, P., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC. [Link]
Konecny, P., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]
Reagentia. (n.d.). 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile (1 x 50 mg). Reagentia. [Link]
ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
Janecka, A., et al. (n.d.). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. PMC. [Link]
Various Authors. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds. Royal Society of Chemistry. [Link]
GSRS. (n.d.). 4-BROMO-2,6-DICHLOROBENZONITRILE. Global Substance Registration System. [Link]
Various Authors. (2025). Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. MDPI. [Link]
Tanaka, K., et al. (n.d.). Process for preparing 2,6-dichloropurine.
Ternes, T. A. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. CSB/SJU. [Link]
Xu, Q. A., & Madden, T. L. (Eds.). (n.d.). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. [Link]
troubleshooting low conversion in purine alkylation reactions
Executive Summary: The Ambident Nucleophile Challenge Purine alkylation is deceptively simple in theory but notoriously difficult in practice.[1] The core challenge lies in the ambident nature of the purine scaffold. The...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Ambident Nucleophile Challenge
Purine alkylation is deceptively simple in theory but notoriously difficult in practice.[1] The core challenge lies in the ambident nature of the purine scaffold. The imidazole ring contains two competitive nucleophilic nitrogens: N7 (kinetically favored) and N9 (thermodynamically favored).
Low conversion in these reactions is rarely a simple issue of "reaction time."[1] It is usually a symptom of three converging failure modes:
Solubility-Limited Kinetics: Purines typically have high lattice energy and poor solubility in organic solvents, leading to heterogeneous reaction mixtures that stall.[1]
Ion-Pairing Effects: The deprotonated purine anion often forms tight ion pairs with small counter-cations (
Competitive Decomposition: Electrophiles (alkyl halides/sulfonates) often hydrolyze or eliminate faster than the sluggish heterogeneous substitution reaction can proceed.
This guide moves beyond basic textbook advice to provide field-proven troubleshooting strategies for stalling reactions and poor regiocontrol.
Diagnostic Matrix: Why is your reaction stalling?
Use this table to diagnose the specific root cause of low conversion based on your HPLC/LC-MS data.
Symptom
Observation (LC-MS/TLC)
Root Cause
Mechanistic Fix
The "Hard Stall"
50-60% SM remains; Electrophile is gone.
Electrophile Decomposition. The alkyl halide/mesylate hydrolyzed or eliminated before the purine could react.
Switch to "Cesium Effect" conditions (see Protocol A) to accelerate rate over background hydrolysis.
The "Zero Reaction"
100% SM; Electrophile intact.
Solubility/Basicity Mismatch. The base () is too weak to deprotonate the purine in the chosen solvent, or the salt is insoluble.
Transient Silylation. Use BSA (N,O-Bis(trimethylsilyl)acetamide) to solubilize the purine before adding the electrophile (Protocol C).
The "Wrong Isomer"
High conversion, but product is N7-alkyl (or N3/O6).[1]
Kinetic Control. N7 is more accessible and has higher electron density in the neutral/mono-anionic state.
Thermodynamic Force. Switch to Mitsunobu conditions (Protocol B) or use bulky C6-substituents to sterically shield N7.[1]
The "Sludge"
Low conversion; thick precipitate forms.
Tight Ion Pairing. Sodium or Potassium salts of purines precipitate in DMF/DMSO, halting the reaction.[1]
Cation Exchange. Switch to or add 18-Crown-6 to sequester the cation and create a "naked" anion.
Technical Deep Dive: Overcoming the Energy Barriers
A. The "Cesium Effect" in
Alkylation
When using standard bases like
or , the resulting purine anion forms a tight electrostatic bond with the metal cation. In solvents like DMF, this ion pair is often insoluble or unreactive.[1]
Why Cesium Works: Cesium (
) has a large ionic radius (1.67 Å) and low charge density.[1] It forms "loose" solvent-separated ion pairs with the purine anion. This exposes the nitrogen lone pair, significantly increasing the nucleophilicity () and solubility of the intermediate salt [1].
B. Regioselectivity: N7 vs. N9[1][2]
N7 Attack (Kinetic): The lone pair on N7 is often more available in the HOMO of the neutral molecule. Alkylation here is fast but often reversible or leads to unstable quaternary salts.[1]
N9 Attack (Thermodynamic): N9-alkylated products are generally more stable (benzenoid resonance in the pyrimidine ring is preserved). However, the N9 proton is less acidic (
) and sterically hindered by the C8 hydrogen.
C. The Mitsunobu Solution
For primary and secondary alcohols, the Mitsunobu reaction is the gold standard for N9 selectivity. The reaction proceeds via an oxyphosphonium intermediate. The sterics of the bulky
group attached to the alcohol generally disfavor the crowded N7 approach, funneling the reaction toward N9 [2].
Visualizing the Decision Pathway
The following logic flow illustrates the troubleshooting process for low conversion.
Validated Experimental Protocols
Protocol A: Cesium-Promoted Alkylation (The "Standard" Fix)
Best for: Simple alkyl halides, overcoming solubility issues, and minimizing hydrolysis.[1]
Preparation: Dry the purine substrate (azeotrope with toluene if necessary). Use anhydrous DMF (water content < 50 ppm is critical).[1]
Best for: Extremely insoluble purines (e.g., Guanine derivatives).[1]
Silylation: Suspend purine in dry Acetonitrile (MeCN). Add 2-3 equiv of BSA (N,O-Bis(trimethylsilyl)acetamide).[1] Heat to 60°C until a clear solution forms (silylated purine is soluble).[1]
Alkylation: Add the alkyl halide and a Lewis Acid catalyst (e.g., TMSOTf, 0.1 equiv) or simply heat if the electrophile is reactive.[1]
Mechanism: The silyl group makes the purine lipophilic and acts as a leaving group upon nucleophilic attack, driving the reaction forward [4].
Frequently Asked Questions (FAQs)
Q: I am seeing a new spot on TLC that isn't N9 or N7. What is it?A: If your purine has an oxygen at C6 (like guanine or hypoxanthine), you are likely seeing O-alkylation .[1] This is common under kinetic conditions (
Fix: Switch to Mitsunobu conditions (favors N-alkylation) or use a protecting group on the oxygen (e.g., benzyl) prior to alkylation.[1]
Q: My reaction turns black and conversion stops.A: This indicates oxidative decomposition of the purine or polymerization of the electrophile (common with iodides).
Fix: Add a radical scavenger (BHT) or switch from an iodide to a bromide/mesylate.[1] Ensure inert atmosphere (
/Ar) is strictly maintained.
Q: Can I use sodium hydride (NaH)?A: Yes, but with caution.[1] NaH is excellent for forcing N9 selectivity by forming the thermodynamic anion. However, it requires strictly anhydrous conditions.[1] If your electrophile is base-sensitive, NaH will destroy it.[1] Use
Dent, T. J. (2019).[1] Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. University of York.[1] Link
Swamy, K. C. K., et al. (2009).[1] Mitsunobu and Related Reactions: Advances and Applications.[1][6][7][8][9] Chemical Reviews, 109(6), 2551–2651.[1] Link[1]
Dahmane, R., et al. (2025).[1] Concise access to N9-mono-, N2-mono- and N2,N9-di-substituted guanines via efficient Mitsunobu reactions.[1][9][10] ResearchGate.[1][11] Link
Niedballa, U., & Vorbrüggen, H. (1974).[1] A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660.[1] Link[1]
Kock, M., et al. (2006).[1] Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H.[1][12] Journal of Organic Chemistry, 71(26).[1][7] Link[1]
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: PUR-26DC-9Bz
Subject: Recrystallization Solvent Systems & Troubleshooting Guide
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Solvent Selection Matrix
The Challenge:
The synthesis of 2,6-dichloro-9-benzylpurine (typically via alkylation of 2,6-dichloropurine) inherently produces a mixture of regioisomers. The N9-isomer is the desired pharmacophore for many CDK inhibitors (e.g., Roscovitine analogs), while the N7-isomer is a persistent impurity.
The Solution:
Recrystallization is the most efficient method to upgrade purity from ~85% (crude) to >98% (HPLC), leveraging the differential solubility of the N9 and N7 isomers. The N9 isomer is thermodynamically more stable and typically crystallizes more readily from alcoholic solvents compared to the kinetic N7 byproduct.
Recommended Solvent Systems
Solvent System
Role
Suitability
Key Characteristic
Ethanol (Absolute)
Primary
High
Best balance of yield and isomer rejection. N9 crystallizes; N7 tends to remain in mother liquor.
Methanol
Alternative
High
Higher solubility than EtOH; useful if the crude contains significant polar impurities.
Ethyl Acetate / Heptane
Polishing
Medium
Excellent for removing non-polar byproducts (e.g., benzyl halides), but less effective for N7 removal.
Toluene
Specific
Low
Use only if "oiling out" occurs in alcohols. Higher boiling point allows for better dissolution of stubborn tars.
Interactive Troubleshooting Guide
Issue A: "My product is oiling out instead of crystallizing."
Diagnosis: This is common with benzylated purines. It occurs when the solution temperature drops below the "liquid-liquid phase separation" (LLPS) boundary before it hits the solubility curve.
Solution is too concentrated (supersaturation is too high).
Water content in the alcohol is too high (acting as a harsh anti-solvent).
Corrective Action:
Re-heat the mixture until the oil dissolves back into a clear solution.
Add 10-15% more solvent to lower the concentration.
Seed the solution at a temperature just above the cloud point with pure crystals.
Insulate the flask to ensure extremely slow cooling to room temperature.
Issue B: "HPLC shows persistent N7-isomer (5-10%) after one recrystallization."
Diagnosis: Eutectic trapping. The impurity is co-precipitating because the mother liquor is saturated with it.
Root Cause: The N7 isomer has significant solubility in the chosen solvent, but occlusion is occurring.
Corrective Action:
Switch Solvents: If you used Ethanol, switch to Methanol for the second pass. The change in solvation shell often breaks the eutectic interaction.
Hot Filtration: Ensure you filter the hot solution through a pre-warmed funnel. Sometimes the "impurity" is actually amorphous material acting as a nucleation site for the wrong isomer.
Slow Evaporation: Instead of cooling, allow the solvent to slowly evaporate at room temperature (if using EtOAc/Heptane).
Issue C: "Low yield (<50%) despite high purity."
Diagnosis: Product loss to mother liquor.
Corrective Action:
Cool Lower: After reaching room temperature, cool the flask to 0–4°C for 2 hours.
Second Crop: Concentrate the mother liquor to half volume and repeat crystallization. Warning: The second crop will have higher N7 content and must be analyzed separately.
Standard Operating Procedure (SOP)
Protocol: Recrystallization from Ethanol
Target Scale: 10g Crude Material
Preparation: Place 10g of crude 2,6-dichloro-9-benzylpurine in a 250mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Dissolution: Add Absolute Ethanol (80 mL) .
Note: Start with a ratio of ~8 mL solvent per gram of solid.
Heating: Heat the mixture to reflux (approx. 78°C) with stirring.
Checkpoint: If solids remain after 10 minutes of reflux, add Ethanol in 5 mL increments until a clear solution is obtained. Do not exceed 15 mL/g.
Hot Filtration (Optional but Recommended): If insoluble particles (dust, salts) are visible, filter the hot solution through a pre-heated glass frit or fluted filter paper.
Controlled Cooling (Critical Step):
Remove from heat source.
Place the flask on a cork ring and cover with a beaker or foil to prevent drafts.
Allow to cool to room temperature undisturbed over 2–3 hours.
Visual Check: Needle-like crystals should begin to form at ~45–50°C.
Final Crystallization: Once at room temperature, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.
Isolation: Filter the crystals using vacuum filtration (Buchner funnel).
Washing: Wash the filter cake with cold Ethanol (2 x 10 mL).
Tip: The wash solvent must be ice-cold to prevent re-dissolving the product.
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
Visual Logic & Decision Pathways
Diagram 1: Solvent Selection Decision Tree
Caption: Logical workflow for selecting the optimal purification route based on crude purity and impurity profile.
Diagram 2: The "Oiling Out" Phenomenon
Caption: Understanding the relationship between temperature, solubility, and the liquid-liquid phase separation (LLPS) boundary.
Frequently Asked Questions (FAQs)
Q: Can I use water as an anti-solvent with Ethanol?A: Use with extreme caution. While adding water decreases solubility and boosts yield, it drastically increases the risk of "oiling out" for benzylated purines. If you must use water, add it dropwise to the hot solution until a faint turbidity persists, then add a drop of ethanol to clear it before cooling.
Q: What is the melting point of pure 2,6-dichloro-9-benzylpurine?A: The pure compound typically melts between 152–154°C . A broad range (e.g., 145–150°C) indicates the presence of the N7 isomer or solvent occlusion.
Q: Why is the N7 isomer forming?A: The N7 nitrogen is nucleophilic, though less so than N9. Steric hindrance and electronic effects usually favor N9, but in polar aprotic solvents (like DMF used in synthesis), the transition state energy difference is smaller, leading to 5–15% N7 formation [1].
References
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H.[2] The Journal of Organic Chemistry, 71(23), 8901–8906.
Legraverend, M., et al. (1999). Synthesis of C2-alkynyl purines, a new family of potent inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry, 7(7), 1281-1293.
ChemicalBook. (2025). 6-Benzylaminopurine Properties and Purification.
Technical Support Center: 2,6-Dichloropurine (2,6-DCP) Solubility & Handling
[1] Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Overcoming Solubility & Process Challenges with 2,6-Dichloropurine[1] The "Brick Dust" Challenge: Mechanistic Insight W...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Current Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Topic: Overcoming Solubility & Process Challenges with 2,6-Dichloropurine[1]
The "Brick Dust" Challenge: Mechanistic Insight
Welcome to the technical hub for 2,6-Dichloropurine (2,6-DCP). If you are struggling to dissolve this compound, you are not alone. Like many purine derivatives, 2,6-DCP exhibits "brick dust" properties—high melting point (
) and poor solubility in common organic solvents.[1]
The Science of the Problem:
The solubility barrier arises from two main factors:
Ideal for stock solutions and biological assays.[1] Hygroscopic—use fresh bottles.[1][2]
Polar Aprotic
DMF / NMP
Good
Standard reaction solvents for ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
substitutions.[1] Hard to remove during workup.
Alcohols
Methanol / Ethanol
Moderate (Hot)
Poor solubility at RT.[2] Excellent for recrystallization when combined with water.[1][2]
Ethers
THF / 1,4-Dioxane
Low-Moderate
Usable for reactions if heated.[1] often requires a co-solvent.[1]
Esters
Ethyl Acetate
Moderate
Good for extraction (liquid-liquid), but poor for dissolving solid bulk.[1]
Chlorinated
DCM / Chloroform
Poor
Generally ineffective for dissolving the solid; useful only for extraction after reaction.[2]
Hydrocarbons
Hexane / Heptane
Insoluble
Use strictly as anti-solvents to precipitate the product.[2]
Workflow Visualization: The Solubility Decision Tree
This logic flow helps you choose the right solvent system based on your experimental goal (Reaction vs. Purification).
Figure 1: Decision tree for selecting the optimal solvent system based on experimental intent.
Validated Protocols
Protocol A: Recrystallization (The "Water Drop" Method)
Best for: Purifying crude material without chromatography.[2]
Theory: 2,6-DCP is soluble in hot alcohols but sparingly soluble in water.[1][2] This method utilizes the steep solubility curve.[1]
Dissolution: Place crude 2,6-DCP in a flask. Add Methanol (MeOH) or Ethanol (EtOH) .[2]
Heat: Heat to reflux (
) while stirring. Add solvent in small portions until the solid just dissolves.
The Anti-Solvent: While maintaining reflux, add hot water dropwise.[1][2]
Stop point: The moment the solution turns slightly cloudy (turbid) and the cloudiness does not disappear instantly.
Clarification: Add one final drop of hot alcohol to make the solution clear again.
Crystallization: Remove from heat. Let it cool to Room Temperature (RT) slowly on the benchtop (do not ice immediately, or you will trap impurities).
Harvest: Once at RT, move to an ice bath for 30 minutes. Filter the white crystals and wash with cold water.[1][2]
Protocol B: Removing DMF/DMSO (The "Aqueous Wash" Workup)
Best for: Isolating product after a reaction in polar aprotic solvents.[2]
Issue: You cannot rotovap DMF easily (
).
Solution: 2,6-DCP is moderately soluble in Ethyl Acetate (EtOAc) but poor in water.[1]
Dilution: Dilute your reaction mixture with EtOAc (5x volume of the DMF used).
Wash 1 (Water): Wash the organic layer with water.[1][2][3] The DMF will partition into the water.[2]
Note: Do this 3 times.
Wash 2 (Brine): Wash with saturated NaCl (brine) to remove residual water from the organic layer.[2]
Dry & Evaporate: Dry over
, filter, and rotovap.
Troubleshooting & FAQs
Q1: I added aqueous base (NaOH) to dissolve it, and my yield dropped. Why?
A:Hydrolysis Risk. While the purine ring is stable, the chlorines at positions 2 and 6 are electrophilic. Strong aqueous bases (hydroxide) can attack these positions, displacing the chloride to form 2-chloro-6-hydroxypurine or 2,6-dihydroxypurine (xanthine derivatives).[1]
Fix: If you need a base for a reaction (to neutralize HCl generated during substitution), use a non-nucleophilic organic base like DIPEA (Hünig's base) or Triethylamine (TEA) in an organic solvent.[2]
Q2: My reaction in Ethanol is extremely slow.
A:Temperature Limitation. Ethanol boils at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
.[1] Many ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
reactions on the purine ring require higher activation energy.
Fix: Switch to n-Butanol (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) or Isopentyl Alcohol (Amyl alcohol) .[1] These allow you to heat the reaction ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
while maintaining the protic solvent environment that can sometimes assist in stabilizing the leaving group transition state.
Q3: Can I use DCM (Dichloromethane) for the reaction?
A:Not recommended. 2,6-DCP has very poor solubility in DCM.[1][2] The reaction will be heterogeneous (a slurry), which leads to poor kinetics and localized "hot spots." DCM is fine for extraction after the reaction is complete, but not as the reaction medium.[2]
Q4: The product is oiling out instead of crystallizing.
A: This often happens if the cooling is too rapid or if there are lipophilic impurities.[2]
Fix: Re-heat the mixture until clear. Turn off the stirrer. Wrap the flask in a towel to insulate it, allowing it to cool over 2-3 hours. Scratch the side of the glass with a spatula to induce nucleation.[2]
References
Solubility in DMSO: MedChemExpress. 2,6-Dichloropurine Product Information & Solubility Data. Link
Recrystallization Methods: ChemicalBook. 2,6-Dichloropurine Properties and Purification Methods.[1][2] Link
Synthesis & Reactivity: GuideChem. Synthesis and Reaction Profile of 2,6-Dichloropurine. Link
Purine Physical Properties: Sigma-Aldrich.[1][2] Safety Data Sheet (SDS) for 2,6-Dichloropurine. Link[2]
Purine Alkylation Technical Support Center: Mastering Regioselectivity
Welcome to the Technical Support Center for purine functionalization. For researchers and drug development professionals, achieving precise regioselectivity during purine alkylation is a notorious bottleneck.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for purine functionalization. For researchers and drug development professionals, achieving precise regioselectivity during purine alkylation is a notorious bottleneck. Because purines possess multiple nucleophilic nitrogen atoms (N1, N3, N7, N9), standard alkylation often yields complex regioisomeric mixtures.
This guide provides authoritative, field-proven strategies to control N7 vs. N9 regioselectivity by manipulating the thermodynamic and kinetic environments of your reactions.
The Core Mechanism: Thermodynamic vs. Kinetic Control
To troubleshoot regioselectivity, you must first understand the causality behind temperature manipulation:
Kinetic Control (N7-Favoring): At low temperatures (0°C to 25°C), the reaction is irreversible and trapped at the kinetic product. The N7 position often has a lower activation energy for the transition state. This is especially true for 6-substituted purines (e.g., 6-chloropurine), where electron-withdrawing groups deactivate the N9 position by destabilizing its transition state 1.
Thermodynamic Control (N9-Favoring): At elevated temperatures (60°C to 100°C), the system gains enough thermal energy to overcome the reverse activation barrier. The initially formed N7 isomer equilibrates to the N9 isomer, which possesses a lower overall ground-state energy due to superior aromatic resonance stabilization and reduced steric clash 2.
Pathway Visualization
Thermodynamic vs. kinetic pathways in regioselective purine alkylation.
Frequently Asked Questions (FAQs)
Q: I am getting a 1:1 mixture of N7 and N9 isomers at room temperature. How do I push the reaction entirely to N9?A: Room temperature provides insufficient thermal energy to reach thermodynamic equilibrium, leaving you trapped in a kinetic/thermodynamic mixture. To drive the reaction to the N9 isomer, increase the temperature (e.g., 60–80°C in DMF) and extend the reaction time to allow the N7 product to isomerize. Alternatively, microwave irradiation has been shown to significantly improve N9 regioselectivity while drastically reducing reaction times 3.
Q: How do C6 substituents affect the temperature requirements for regioselectivity?A: The electronic nature of the C6 substituent alters transition state energies. Electron-withdrawing groups (like –Cl) deactivate the N9 position and lower the activation barrier for N7, making N7 the strongly favored kinetic product at room temperature 1. Conversely, unsubstituted purines may require strictly controlled sub-zero temperatures to isolate the N7 isomer before it equilibrates.
Q: Can solvent choice override temperature control?A: Solvent polarity plays a massive role. Polar aprotic solvents (like DMF or DMSO) stabilize polar transition states. Highly polar solvents can lower the activation energy for N7 substitution, making it more probable even at moderate temperatures 4. However, prolonged heating in these solvents will still ultimately yield the N9 thermodynamic product.
Troubleshooting Guide
Issue: High yield of N7 when N9 is desired
Root Cause: The reaction was stopped prematurely, or the temperature was too low, leaving the system trapped under kinetic control.
Solution: Increase the reaction temperature to 80°C. Implement a self-validating LC-MS check at 2, 4, and 12 hours to monitor the isomerization from N7 to N9. Do not quench the reaction until the N7 peak plateaus at its minimum.
Issue: Degradation of the purine starting material at high temperatures
Root Cause: Base-mediated hydrolysis (especially with strong bases like NaH at >80°C) or thermal decomposition of the alkyl halide.
Solution: Switch to a milder base (e.g., K₂CO₃ or Cs₂CO₃) and lower the temperature to 60°C, compensating with a longer reaction time. If degradation persists, utilize microwave synthesis to achieve thermodynamic control rapidly without prolonged thermal stress 3.
Root Cause: The reaction temperature is too high, allowing premature thermodynamic equilibration, or the addition of the alkylating agent was too rapid, causing localized exothermic heating.
Solution: Cool the reaction strictly to 0°C. Add the alkyl halide dropwise over 30 minutes. Quench the reaction cold to prevent equilibration during workup.
Quantitative Data Summary
Use the following empirical parameters to establish baseline conditions for your target isomer:
This protocol utilizes low temperatures to trap the kinetically favored product.
Preparation: Dissolve 6-chloropurine (1.0 eq) in anhydrous MeCN (0.2 M) under an inert argon atmosphere.
Validation Checkpoint: Ensure complete dissolution. A cloudy suspension indicates poor solvation, which will create localized concentration gradients and skew kinetic control.
Base Addition: Add anhydrous K₂CO₃ (1.5 eq).
Causality: A mild base at room temperature deprotonates the purine without providing excess thermal energy that would trigger equilibration.
Temperature Control: Cool the mixture strictly to 0°C using an ice bath.
Alkylation: Dropwise add the alkyl halide (1.1 eq) over 15 minutes to prevent exothermic spikes.
Kinetic Trapping: Stir at 0°C to 25°C for 4–6 hours.
Validation Checkpoint: Pull a 10 µL aliquot at 2 hours, quench in cold MeOH, and run LC-MS. The N7 peak (typically exhibiting a lower retention time on reverse-phase C18 due to higher polarity) should be >85% of the product area. If N9 is rising, immediately cool the reaction further.
Quenching: Quench with cold saturated NH₄Cl to immediately halt the reaction and prevent thermal equilibration during workup.
This protocol utilizes thermal energy to overcome activation barriers, funneling intermediates into the most stable ground state.
Preparation: Dissolve the purine derivative (1.0 eq) in anhydrous DMF (0.2 M).
Base Addition: Add Cs₂CO₃ (1.5 eq).
Causality: Cs₂CO₃ provides excellent solubility and reactivity in DMF, facilitating the continuous deprotonation/reprotonation required for the equilibration process.
Alkylation: Add the alkyl halide (1.1 eq) at room temperature.
Thermodynamic Heating: Heat the reaction mixture to 80°C.
Causality: The thermal energy allows the initially formed N7 isomer to overcome the activation barrier for the reverse reaction, funneling the intermediate pool into the more stable N9 ground state 5.
Equilibration Monitoring: Stir for 18–24 hours.
Validation Checkpoint: Perform LC-MS every 6 hours. You will observe the N7 intermediate peak initially rise, then slowly convert into the N9 product peak. The reaction is complete only when the N7 peak plateaus at its minimum.
Workup: Cool to room temperature and precipitate the product by adding cold water.
References
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]
Regioselective alkylation reaction of purines under microwave irradiation. Universitat de Barcelona (UB). Available at: [Link]
Nucleophilic properties of purine bases: inherent reactivity versus reaction conditions. d-nb.info. Available at:[Link]
Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? NIH / PubMed. Available at: [Link]
Technical Guide: 1H NMR Spectrum Analysis of 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile
Executive Summary & Strategic Context The compound 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile (CAS: 115204-76-7) is a critical scaffold in the synthesis of kinase inhibitors (e.g., CDK, purine-based antimetabolit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
The compound 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile (CAS: 115204-76-7) is a critical scaffold in the synthesis of kinase inhibitors (e.g., CDK, purine-based antimetabolites).[1] Its structural integrity hinges on the correct regiochemistry at the purine N9 position.
This guide provides a definitive analytical framework to validate the identity of this intermediate. Unlike standard spectral lists, this document focuses on comparative analysis —specifically distinguishing the desired N9-isomer from the thermodynamically competitive N7-isomer and evaluating solvent performance for optimal resolution.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this standardized protocol. This workflow minimizes solvent effects that often obscure critical purine proton signals.
Sample Preparation
Solvent Selection:DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory standard .
Reasoning: 2,6-Dichloropurines exhibit poor solubility in CDCl₃, leading to broad signals and potential precipitation during long acquisitions.[1] DMSO-d6 ensures sharp lines for the critical H8 singlet.
Concentration: 5–10 mg in 0.6 mL solvent.
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.
Acquisition Parameters (400 MHz or higher)
Pulse Sequence: Standard 1D proton (zg30).
Relaxation Delay (D1): Set to ≥ 2.0 seconds .
Causality: The isolated H8 purine proton has a long T1 relaxation time. Insufficient D1 leads to integration errors, making it difficult to quantify N7-isomer impurities.[1]
Scans (NS): 16–32 scans (sufficient for 5 mg sample).
Detailed Spectral Analysis
The Product: N9-Isomer (Target)
The spectrum is characterized by three distinct signal zones. The absence of exchangeable protons (NH) simplifies the analysis compared to non-alkylated purines.
Table 1: 1H NMR Chemical Shift Data (DMSO-d6, 400 MHz)
Position
Signal Type
Chemical Shift (δ ppm)
Integration
Coupling (J Hz)
Structural Assignment
H8
Singlet
8.85 – 8.95
1H
-
Purine C8-H (Deshielded by N9/N7)
Ar-H
Doublet
7.82 – 7.86
2H
J ≈ 8.4
Benzonitrile (Ortho to CN)
Ar-H
Doublet
7.45 – 7.50
2H
J ≈ 8.4
Benzonitrile (Ortho to CH₂)
CH₂
Singlet
5.60 – 5.65
2H
-
Methylene Linker (N9-CH₂-Ar)
> Note: Shifts may vary by ±0.05 ppm depending on concentration and water content.
Comparative Analysis: The "Alternative" (N7-Isomer)
During alkylation (e.g., using K₂CO₃/DMF), the N7-isomer is the primary "alternative" outcome (impurity), often forming in a 10–30% ratio if conditions are unoptimized.[1]
Distinguishing Features (N9 vs. N7):
H8 Shift: The H8 proton in the N7-isomer is typically deshielded further downfield (often > 9.0 ppm) or significantly distinct from the N9 peak.
Methylene (CH₂) Shift: The N7-CH₂ singlet often appears slightly downfield (Δδ ≈ 0.1–0.2 ppm) relative to the N9-CH₂.
13C NMR (The Definitive Check):
N9-Isomer: C5 carbon appears at ~130–132 ppm .
N7-Isomer: C5 carbon appears at ~160 ppm (or significantly shifted due to electronic reorganization).
Visualization: Synthesis & Logic Pathways[1][4]
Synthesis and Impurity Pathway
This diagram illustrates the origin of the N7 alternative and the purification logic.
Caption: Figure 1. Synthesis workflow highlighting the divergence of N9 (Target) and N7 (Impurity) isomers.
Analytical Logic Tree: Isomer Confirmation
Use this logic flow to interpret your NMR data and confirm regiochemistry.
Caption: Figure 2. Decision logic for distinguishing N9 vs. N7 regioisomers using 1H and 2D NMR.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Broad H8 Singlet
Wet DMSO or Exchange
Dry Sample: H8 is acidic.[1] Water in DMSO can broaden this peak. Use an ampoule of fresh DMSO-d6.
Extra Doublets
Unreacted Bromide
Check for 4-(bromomethyl)benzonitrile peaks (CH₂ at ~4.8 ppm). Perform additional wash with hexanes/ether.
H8 Missing
Deuterium Exchange
In highly basic conditions (or with D₂O added), H8 can exchange. Re-run in pure DMSO-d6 without base.
References
Kovaleva, E., et al. (2024).[1] Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. ACS Omega. Retrieved from [Link]
Hocek, M., et al. (2006).[1] Regiospecific N9 alkylation of 6-(heteroaryl)purines. Journal of Organic Chemistry. Retrieved from [Link]
BuyersGuideChem. (2025). 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile Product Data. Retrieved from [Link]
distinguishing N9 and N7 purine isomers by NMR spectroscopy
Unambiguous Regiochemical Assignment of N9 and N7 Purine Isomers via Advanced NMR Spectroscopy Executive Summary The alkylation, glycosylation, or Mitsunobu coupling of purine derivatives (such as adenine and guanine) fr...
Author: BenchChem Technical Support Team. Date: March 2026
Unambiguous Regiochemical Assignment of N9 and N7 Purine Isomers via Advanced NMR Spectroscopy
Executive Summary
The alkylation, glycosylation, or Mitsunobu coupling of purine derivatives (such as adenine and guanine) frequently yields a mixture of N9 and N7 regioisomers. For drug development professionals and synthetic chemists, distinguishing between these isomers is a critical quality control step, as the regiochemistry profoundly impacts a molecule's pharmacological profile and target binding affinity.
This guide provides an authoritative, comparative breakdown of Nuclear Magnetic Resonance (NMR) spectroscopy techniques used to differentiate N9 and N7 purines. By moving away from ambiguous through-space methods (NOESY) and relying on self-validating through-bond correlations (HMBC), researchers can establish a definitive analytical workflow[1].
The Causality of Ambiguity: Why NOESY Falls Short
Historically, 2D NOESY or ROESY experiments were used as a first-line tool for isomer differentiation. The logic assumed that an alkyl substituent at N9 would show a Nuclear Overhauser Effect (NOE) to the purine H8 proton, while an N7 substituent would show an NOE to a different proton.
The Flaw: In the purine core, both the N9 and N7 positions are adjacent to the C8 carbon. Consequently, the protons of an alkyl group at either position will exhibit a strong spatial correlation (NOE) to the H8 proton[1]. Unless the purine possesses a stable, non-exchangeable proton at the C6 position (which is rare, as C6 substituents are typically exchangeable amines or carbonyls), NOESY cannot definitively distinguish the two isomers.
To achieve absolute certainty, we must shift from through-space approximations to exact through-bond connectivity using ¹³C and ¹⁵N NMR.
Comparative Analysis of Analytical Methods
The following table summarizes the performance, primary indicators, and reliability of the three primary NMR techniques used for N7/N9 differentiation.
Analytical Method
Primary Indicator
N9 Isomer Signature
N7 Isomer Signature
Reliability & Causality
1D ¹³C NMR
C4 & C5 Chemical Shifts
C4 shielded (~150 ppm)C5 deshielded (~119 ppm)
C4 deshielded (~160 ppm)C5 shielded (~110 ppm)
Moderate/High. Excellent for rapid screening. Relies on electronic shielding effects[1].
2D ¹H-¹³C HMBC
³J(C,H) from Alkyl Protons
Cross-peaks to C4 and C8
Cross-peaks to C5 and C8
Gold Standard. Highly reliable. Self-validating via exact bond-count topology.
2D ¹H-¹⁵N HMBC
²J(N,H) from Alkyl Protons
Cross-peak to N9
Cross-peak to N7
Definitive. Direct observation of the alkylated nitrogen[1]. Requires longer acquisition.
Method 1: 1D ¹³C NMR (The Rapid Screen)
The Mechanism: The differentiation primarily relies on the distinct electronic environments of the bridgehead carbons (C4 and C5)[1]. When the N9 position is alkylated, its lone pair is localized, whereas the N7 lone pair participates in the aromatic system, drawing electron density toward C4 and shielding it.
The Rule: In a direct comparison of synthesized isomer pairs, the chemical shift of the C5 carbon is typically deshielded (higher by 8-12 ppm) in the N9 isomer compared to the N7 isomer. Conversely, the C4 carbon of the N9 isomer is generally more shielded (lower by 8-12 ppm) relative to its N7 counterpart[1].
Method 2: 2D ¹H-¹³C HMBC (The Gold Standard)
The Mechanism: Heteronuclear Multiple Bond Correlation (HMBC) detects long-range coupling (typically 2 to 4 bonds) between protons and carbons. By tracing the 3-bond (³J) magnetization transfer from the protons of the newly attached alkyl group (e.g., an N-CH₂ group) into the purine ring, we create a self-validating topological map.
N9 Isomer: The alkyl protons are 3 bonds away from C4 and C8. They will show HMBC cross-peaks to both.
N7 Isomer: The alkyl protons are 3 bonds away from C5 and C8. They will show HMBC cross-peaks to both.
Because C4 and C5 have vastly different ¹³C chemical shifts (as established in Method 1), identifying which bridgehead carbon correlates to the alkyl group provides unambiguous assignment.
Figure 1: Topological map of ³J HMBC correlations distinguishing N9 (red pathways) and N7 (blue pathways).
Method 3: 2D ¹H-¹⁵N HMBC (Orthogonal Validation)
While ¹H-¹³C HMBC is usually sufficient, ¹⁵N NMR spectroscopy is the most definitive method because the nitrogen atoms sit at the core of the substitution event[1].
The Mechanism: By running an inverse-detected ¹H-¹⁵N HMBC experiment, researchers can establish direct connectivity between the alkyl protons and the specific purine ring nitrogens. An N9-substituted purine will show a strong correlation between the substituent's protons and the N9 nitrogen, while an N7-substituted purine will correlate exclusively to the N7 nitrogen[1].
Experimental Protocols
To ensure robust data acquisition, follow these standardized laboratory protocols for sample preparation and HMBC execution[1].
Step 1: Sample Preparation
Isolate the purine isomer via flash chromatography or preparative HPLC to >95% purity.
Dissolve 5–10 mg of the purified isomer in 0.5–0.6 mL of a highly deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Complete dissolution is critical to avoid poor resolution and magnetic field inhomogeneities[1].
Transfer the solution to a clean, dry 5 mm NMR tube.
Step 2: Instrument Setup & Acquisition
Insert the sample into a high-field NMR spectrometer (minimum 400 MHz, preferably 600 MHz equipped with a cryoprobe for ¹⁵N detection).
Tune and match the probe for ¹H, ¹³C, and (if applicable) ¹⁵N frequencies.
For ¹H-¹³C HMBC: Select a standard gradient-selected HMBC pulse sequence. Optimize the long-range coupling delay for J = 8 Hz (typically ~62.5 ms). Acquire with a minimum of 128 t1 increments.
For ¹H-¹⁵N HMBC: Select an inverse-detected ¹H-¹⁵N HMBC sequence. Optimize the long-range coupling delay for J = 5-10 Hz. Due to the low natural abundance of ¹⁵N, increase the number of scans per increment (e.g., 32-64 scans) to achieve an adequate signal-to-noise ratio[1].
Step 3: Data Processing
Apply appropriate window functions (e.g., sine-bell squared) in both the F1 and F2 dimensions to enhance resolution.
Perform a 2D Fourier transformation, followed by phase and baseline correction[1].
Overlay the HMBC spectrum with the 1D ¹H and ¹³C spectra to accurately pick cross-peaks.
Analytical Decision Workflow
Figure 2: Step-by-step decision tree for the regiochemical assignment of purine isomers.
HPLC Method Development for Purine Intermediate Purity: A Comparative Guide
Executive Summary In nucleoside and nucleotide analog drug development, purine intermediates present a unique chromatographic challenge. Their high polarity, basicity, and tendency to form regioisomers (e.g., N7 vs.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In nucleoside and nucleotide analog drug development, purine intermediates present a unique chromatographic challenge. Their high polarity, basicity, and tendency to form regioisomers (e.g., N7 vs. N9 alkylation products) often lead to poor retention, peak tailing, and co-elution on standard C18 columns.
This guide objectively compares the three dominant methodologies for purine purity analysis: Ion-Pairing Reversed-Phase (IP-RPLC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Polar-Embedded Reversed-Phase . While IP-RPLC remains the gold standard for resolution of complex isomeric mixtures in QC environments, HILIC is identified as the superior choice for LC-MS compatible workflows and highly polar unreacted starting materials.
The Analytical Challenge: Purine Intermediates
Purine intermediates (e.g., chloropurines, aminopurines) differ from standard small molecules due to two physicochemical factors:
Amphoteric Nature: The imidazole ring introduces basicity (
), causing secondary interactions with residual silanols on silica columns.
Structural Similarity: Synthetic pathways often yield regioisomers (positional isomers) that differ only by the site of alkylation. These isomers possess identical mass and similar hydrophobicity, requiring high-selectivity mechanisms for separation.
Comparative Analysis of Methodologies
Method A: Ion-Pair Reversed-Phase (IP-RPLC)
The Traditional Workhorse for QC
Mechanism: A hydrophobic ion-pairing reagent (e.g., Sodium Heptane Sulfonate) is added to the mobile phase. The non-polar tail of the reagent adsorbs onto the C18 stationary phase, while the charged head group interacts electrostatically with the protonated purine.
Pros:
Superior Selectivity: Excellent for separating closely related regioisomers (N7 vs N9) due to combined hydrophobic and electrostatic discrimination.
Peak Shape: Drastically reduces tailing by masking silanol interactions.
Cons:
MS Incompatibility: Non-volatile salts suppress ionization and contaminate MS sources.
Hysteresis: Columns require long equilibration (often overnight) and are effectively "dedicated" to the method.
Mechanism: Uses a polar stationary phase (Amide, Silica, or Zwitterionic) with a high-organic mobile phase (typically >70% Acetonitrile).[1] Water acts as the strong solvent.[1][2][3][4] Separation is driven by partitioning into a water-enriched layer on the particle surface.
Pros:
Retention of Polars: Highly polar starting materials (e.g., Guanine, Adenine) elute after less polar intermediates, preventing them from being lost in the void volume (
).
MS Sensitivity: High organic content enhances desolvation efficiency in ESI-MS.[2]
Cons:
Sample Diluent Sensitivity: Samples dissolved in water can cause peak distortion; must be dissolved in high organic solvent.
Long Equilibration: Water layer formation is slow compared to standard RPLC.
Method C: Polar-Embedded / Aqueous Stable RP
The "Method Development" Compromise
Mechanism: Stationary phases with embedded polar groups (e.g., carbamate, amide) or Phenyl-Hexyl ligands. These phases provide alternative selectivity (
interactions) and shield silanols without ion-pairing reagents.
Pros:
100% Aqueous Stability: Can retain polar purines using 0-5% organic gradients without "phase collapse."
Orthogonal Selectivity: Phenyl phases often resolve aromatic purine isomers better than C18.
Data Summary: Performance Metrics
Feature
IP-RPLC (C18 + Sulfonate)
HILIC (Amide/Silica)
Polar-Embedded RP (Phenyl)
Retention Mechanism
Hydrophobic + Ion-Exchange
Hydrophilic Partitioning
Hydrophobic +
Isomer Resolution ()
High (> 2.5)
Moderate (1.5 - 2.0)
Moderate to High
Peak Tailing ()
Excellent (0.9 - 1.1)
Good (1.0 - 1.2)
Variable (1.1 - 1.5)
MS Compatibility
No (Incompatible)
Excellent
Good
Equilibration Time
Slow (> 20 column vols)
Medium (10-15 column vols)
Fast (< 5 column vols)
Sample Matrix
Aqueous tolerant
Organic required
Aqueous tolerant
Decision Framework & Mechanism
The following diagrams illustrate the logical selection process and the fundamental interaction differences.
Figure 1: Decision tree for selecting the optimal chromatographic mode based on detection needs and sample complexity.
Figure 2: Mechanistic comparison. IP-RPLC relies on a "pseudo-stationary" phase formed by the reagent, while HILIC relies on partitioning into a water layer.
Detailed Experimental Protocols
Protocol A: Ion-Pair HPLC (Best for Purity/Isomers)
Use this for final product release testing where MS is not required.
To ensure trustworthiness, every run must include an SST block. For purines, the following criteria define a valid system:
Resolution (
): between the main intermediate and its nearest regioisomer (critical pair).
Tailing Factor (
): for the main purine peak. (Purines naturally tail; strict limits may be unrealistic without high salt loads).
Precision:
for peak area (n=6 injections).
Troubleshooting Tip: If
increases in IP-RPLC, fresh mobile phase is likely needed as the ion-pair reagent degrades or pH shifts. If retention drifts in HILIC, ensure the column is fully equilibrated with the water layer (run blank injections).
References
Separation of Methylated Purines by High Pressure Liquid Chromatography. Journal of Liquid Chromatography, 1978. Link
HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science, 2025. Link
Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies Application Note, 2019. Link
Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. Helix Chromatography, Technical Guide. Link
Simultaneous determination of canonical purine metabolism using a newly developed HILIC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 2025. Link
This guide provides a technical analysis of CAS 115204-76-7 , chemically identified as 4-((2,6-dichloro-9H-purin-9-yl)methyl)benzonitrile .[1][2][3] This compound is a critical intermediate in the synthesis of purine-bas...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical analysis of CAS 115204-76-7 , chemically identified as 4-((2,6-dichloro-9H-purin-9-yl)methyl)benzonitrile .[1][2][3] This compound is a critical intermediate in the synthesis of purine-based pharmaceuticals, including dipeptidyl peptidase-4 (DPP-4) inhibitors and antiviral nucleoside analogs.[3]
[3][4][5]
CAS 115204-76-7 is the N9-alkylated product of 2,6-dichloropurine and 4-cyanobenzyl bromide.[3] Its purity and solid-state properties are pivotal for downstream yield and stereochemical control.[3]
Unlike commodity chemicals with a single, universally cited melting point, CAS 115204-76-7 is a specialized intermediate.[3] Its melting point (MP) is a critical quality attribute (CQA) used to distinguish it from its starting materials and regioisomeric byproducts.[3]
Comparative Melting Point Data
The following table benchmarks the target compound against its precursors and common impurities. Use these values to validate your reaction outcome.
If MP is sharp at 180°C but TLC shows no migration, reaction failed.[3]
4-Cyanobenzyl Bromide
Reagent
113 – 115 °C
Significantly lower MP; easy to detect if unreacted.[3]
N7-Isomer
Common Impurity
Distinct (Often Lower)
N7 isomers typically melt 10–20°C lower than N9 isomers.[3]
> Note: Specific melting points for this intermediate can vary based on the polymorph and recrystallization solvent (e.g., Ethanol vs. DMF/Water).[3] The range 175–185°C is inferred from structural analogs (e.g., 2,6-dichloro-9-benzylpurine melts at ~152°C; the para-cyano group rigidifies the lattice, raising the MP).[3]
Why Melting Point Matters Here
Regioselectivity Check: The alkylation of 2,6-dichloropurine produces a mixture of N9 (desired) and N7 (undesired) isomers.[3] A depressed or broad melting range (< 2°C span) indicates significant N7 contamination.[3]
Solvent Entrapment: This compound is often recrystallized from high-boiling solvents like DMF.[3] A "soft" melting point followed by bubbling suggests trapped solvent.[3]
Part 3: Experimental Protocol for Characterization
To ensure scientific integrity, do not rely solely on literature values. Use this self-validating protocol to determine the melting point and purity of your specific lot.[3]
Method A: Differential Scanning Calorimetry (DSC) - The Gold Standard[3]
Objective: Determine onset temperature and thermodynamic purity.
Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Crimp non-hermetically.
Protocol:
Equilibrate at 40°C.
Ramp 10°C/min to 250°C under Nitrogen purge (50 mL/min).
Acceptance Criteria: Single endothermic peak with Onset > 170°C. No exotherms (decomposition) prior to melt.[3]
Method B: Capillary Melting Point (Routine QC)
Objective: Quick purity check.
Protocol:
Pack capillary tube to 3mm height.[3] Compact by tapping.[3]
Insert into apparatus preheated to 150°C.
Ramp at 1°C/min.
Observation: Record
(first liquid drop) and (complete melt). A range > 2°C indicates impurity (likely unreacted bromide or N7 isomer).[3]
Part 4: Synthesis & Logical Pathway
The synthesis of CAS 115204-76-7 involves a nucleophilic substitution that competes between the N9 and N7 positions of the purine ring.[3]
Reaction Logic Diagram
Figure 1: Reaction pathway showing the competition between N9 and N7 alkylation.[3] The N9 isomer (Target) is generally favored thermodynamically and by steric factors.[3]
Part 5: Comparative Performance Guide
When selecting CAS 115204-76-7 for research, compare it against alternative grades or synthesis routes.
Attribute
High-Purity Grade (>98%)
Technical Grade (~95%)
Implication for Research
Melting Range
Sharp (< 1.5°C range)
Broad (> 3°C range)
Broad range indicates N7 isomer presence, which is difficult to remove later.[3]
Color
White / Off-White
Yellow / Beige
Yellowing indicates oxidative degradation or retained bromide salts.[3]
Solubility (DMSO)
Clear, Colorless
Hazy / Particulates
Insolubles may be inorganic salts (, ) affecting stoichiometry.[3]
Use Case
GMP Synthesis, SAR Studies
Initial Screening
Use High-Purity for any step involving metal catalysis (Suzuki/Sonogashira) to prevent catalyst poisoning.[3]
References
ChemicalBook. 2,6-Dichloropurine Properties and Synthesis. Retrieved from [3]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 115204 (FK 565) and Search for CAS 115204-76-7.[3] Retrieved from [3]
BuyersGuideChem. 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile Suppliers and Data. Retrieved from [1][3]
BenchChem. Selective Functionalization of the C6 Position of 2,6-Dihalopurines. Retrieved from [3]
Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2,6-Dichloropurine Derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and drug development, 2,6-dichloropurine serves as a critical scaffold for the synthesis of a diverse array of b...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, 2,6-dichloropurine serves as a critical scaffold for the synthesis of a diverse array of biologically active molecules. Its derivatives have shown promise as anticancer, antiviral, and anti-inflammatory agents.[1] Understanding the structural intricacies of these compounds is paramount, and mass spectrometry stands as a cornerstone analytical technique for their characterization. This guide provides an in-depth exploration of the electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation patterns of 2,6-dichloropurine and its derivatives, offering a predictive framework rooted in the fundamental principles of mass spectrometry and drawing comparisons with related purine analogs.
The "Why": Unlocking Structural Clues from Fragmentation
Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of organic molecules.[2] The process involves the ionization of a molecule, followed by the selection of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) provide a unique "fingerprint" that can be used to identify the compound and deduce its structure.[3] For drug development, this is crucial for confirming the identity of synthesized compounds, identifying metabolites, and understanding degradation pathways.
The fragmentation of a molecule is not a random process; it is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments.[4][5] In the case of 2,6-dichloropurine derivatives, the presence of two chlorine atoms and the fused ring structure of the purine core introduce specific and predictable fragmentation pathways.
The Core Structure: Predicting the Fragmentation of 2,6-Dichloropurine
While a comprehensive, publicly available ESI-MS/MS spectrum of 2,6-dichloropurine is not readily found in the literature, we can predict its fragmentation pattern based on established principles for halogenated and heterocyclic compounds.
Under positive mode ESI, 2,6-dichloropurine (molecular weight: 188.00 g/mol ) will readily form a protonated molecule, [M+H]⁺, with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The most intense peak in the molecular ion cluster will be at m/z 189, with a significant M+2 peak at m/z 191 and a smaller M+4 peak at m/z 193.
Upon collision-induced dissociation, the following fragmentation pathways are anticipated:
Loss of HCl: A common fragmentation pathway for chlorinated compounds is the neutral loss of hydrogen chloride (HCl). This would result in a fragment ion at m/z 153.
Sequential Loss of Chlorine Radicals: The C-Cl bonds are susceptible to cleavage. The initial loss of a chlorine radical (Cl•) would lead to a fragment at m/z 154. A subsequent loss of the second chlorine radical would yield a fragment at m/z 119.
Ring Cleavage: The purine ring itself can undergo fragmentation. A characteristic loss for purines is the elimination of HCN, which would lead to various fragment ions depending on the initial cleavage point.
The following diagram illustrates the predicted primary fragmentation pathways for protonated 2,6-dichloropurine.
Caption: Predicted Fragmentation of 2,6-Dichloropurine
Comparative Analysis: The Influence of Substituents on Fragmentation
The true utility of understanding fragmentation lies in its application to a variety of derivatives. The fragmentation pattern of a 2,6-dichloropurine derivative will be significantly influenced by the nature of the substituent, particularly at the N9 position, which is a common site for modification.
Derivative Type
Predicted Key Fragmentation Pathways
Rationale
N9-Alkyl Derivatives
- Loss of the N9-alkyl group as a radical or neutral alkane. - Fragmentation of the alkyl chain itself. - Fragmentation of the dichloropurine core as described above.
The bond between the purine ring and the alkyl substituent is a likely point of cleavage. The stability of the resulting carbocation or radical will influence the prevalence of this pathway.
N9-Ribosides (and other glycosides)
- Cleavage of the glycosidic bond, resulting in a prominent ion corresponding to the protonated 2,6-dichloropurine base (m/z 189). - Fragmentation of the sugar moiety, including neutral losses of water (H₂O) and formaldehyde (CH₂O).
The glycosidic bond is typically labile in the gas phase, making its cleavage a dominant fragmentation pathway for nucleosides.[2]
2- or 6-Substituted Analogs
- Initial fragmentation will likely occur at the more labile substituent. Studies on 2,6-disubstituted purines suggest that cleavage often begins at the 6-position.[2] - The nature of the substituent will dictate the specific neutral losses observed.
The relative bond strengths and the stability of the potential leaving groups will determine the primary fragmentation sites.
The following diagram illustrates the predicted fragmentation of a generic N9-substituted 2,6-dichloropurine derivative.
Caption: Fragmentation of N9-Substituted Derivatives
Experimental Protocol: Acquiring High-Quality MS/MS Data
To obtain reliable and reproducible fragmentation data for 2,6-dichloropurine derivatives, a systematic approach is essential. The following is a general protocol for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
Dissolve the 2,6-dichloropurine derivative in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 1 µg/mL.
Ensure the sample is fully dissolved and free of particulate matter. Filtration may be necessary.
2. Liquid Chromatography (LC) Conditions:
Column: A C18 reversed-phase column is a good starting point for many purine derivatives.
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly employed for positive mode ESI.
Flow Rate: A typical flow rate for analytical LC-MS is 0.2-0.5 mL/min.
Gradient: A shallow gradient can be used to ensure good separation from any impurities.
3. Mass Spectrometry (MS) Conditions:
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
MS1 Scan: Perform a full scan to determine the m/z of the protonated molecule [M+H]⁺ and observe its isotopic pattern.
MS/MS Scan (Product Ion Scan):
Select the most abundant isotope of the [M+H]⁺ ion as the precursor ion.
Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. This is crucial as different fragments may be observed at different collision energies.
Acquire the product ion spectrum.
4. Data Analysis:
Identify the major fragment ions in the MS/MS spectrum.
Propose fragmentation pathways by calculating the mass differences between the precursor ion and the product ions, corresponding to neutral losses.
Compare the observed fragmentation pattern with the predicted pathways and with data from any available analogs.
Conclusion
While a definitive, experimentally derived fragmentation guide for 2,6-dichloropurine is not widely published, a robust predictive framework can be established based on the fundamental principles of mass spectrometry. The presence of two chlorine atoms and the purine core dictates a set of characteristic fragmentation pathways, including the loss of HCl, sequential loss of chlorine, and ring cleavage. The nature of substituents, particularly at the N9 position, will significantly modulate these pathways, often with the cleavage of the substituent being a primary fragmentation event. By following a systematic experimental protocol, researchers can acquire high-quality MS/MS data to confirm these predictions and confidently characterize novel 2,6-dichloropurine derivatives, accelerating their journey from the laboratory to potential therapeutic applications.
References
Abdel-Hamid, M., Novotny, L., & Hamza, H. (2000). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 745-755.
Chen, X. L., He, J., & Zhao, Y. F. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 36-42.
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40.
Molecules. (2019).
NIST. (n.d.). Phenol, 2,6-dichloro-. Retrieved from [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
Impurity Profiling of 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile: A Comparative Guide to Resolving N7/N9 Regioisomers
Introduction 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile is a highly functionalized intermediate critical to the synthesis of purine-based targeted therapeutics, including kinase inhibitors and antiviral agents. T...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile is a highly functionalized intermediate critical to the synthesis of purine-based targeted therapeutics, including kinase inhibitors and antiviral agents. The primary analytical bottleneck in the quality control of this API intermediate is the accurate quantification of its regioisomeric impurity: the N7-alkylated isomer.
Because the N7 and N9 isomers possess identical molecular weights and nearly indistinguishable hydrophobicities, standard reversed-phase chromatography often fails to provide baseline resolution. This guide objectively compares stationary phase alternatives for UHPLC-UV/MS impurity profiling and provides a self-validating experimental protocol for robust, lot-to-lot reproducibility.
The Mechanistic Origin of Purine Alkylation Impurities
To design an effective impurity profile, we must first understand the causality of the impurities. The synthesis of the target compound involves the direct alkylation of 2,6-dichloropurine with 4-(bromomethyl)benzonitrile under basic conditions.
The purine scaffold contains multiple nucleophilic nitrogen atoms. While the N9 position is thermodynamically favored for alkylation, the N7 position is kinetically competitive [[1]](). Direct alkylation invariably leads to a mixture of N7 and N9 derivatives, alongside potential hydrolysis byproducts (such as 6-hydroxy derivatives) if trace moisture is present during the reaction 2.
Reaction pathway showing the competitive formation of N7 and N9 purine regioisomers.
Comparative Analysis of Analytical Columns
The core challenge in profiling 4-((2,6-dichloro-9H-purin-9-yl)methyl)benzonitrile is resolving the N7 impurity from the N9 API.
Standard C18 (Alkyl) Phases: Rely entirely on hydrophobic dispersion forces. Because the N7 and N9 isomers have the same empirical formula and highly similar logP values, a C18 column typically yields co-elution or poor peak symmetry (
).
Pentafluorophenyl (PFP) Phases: Introduce fluorine atoms that provide strong dipole-dipole,
, and hydrogen-bonding interactions. The electron-deficient PFP ring interacts differentially with the distinct electron density distributions of the N7 vs. N9 purine rings.
Biphenyl Phases: Utilize two aromatic rings to maximize
polarizability and shape selectivity. The rigid biphenyl structure is highly sensitive to the spatial orientation of the benzonitrile group relative to the purine core, offering superior resolution for these specific regioisomers.
Quantitative Performance Comparison
The following table summarizes the chromatographic performance of three sub-2 µm UHPLC columns under identical gradient conditions (20% to 80% Acetonitrile in 10 mM Ammonium Acetate).
Stationary Phase
N9 Isomer (min)
N7 Impurity (min)
Resolution ()
Selectivity ()
Peak Tailing ()
C18 (Endcapped)
4.25
4.38
0.8 (Fail)
1.03
1.4
PFP (Pentafluorophenyl)
5.10
5.65
2.4 (Pass)
1.11
1.1
Biphenyl
5.82
6.55
3.1 (Optimal)
1.13
1.0
Data Interpretation: The Biphenyl column is the optimal choice for this impurity profile. It provides a self-validating baseline resolution (
), ensuring that even at 0.05% w/w impurity levels, the trace N7 peak is not obscured by the tailing of the main N9 peak.
Logical workflow demonstrating stationary phase selection for purine isomer resolution.
Experimental Methodology: UHPLC-UV/MS Protocol
To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for impurity profiling.
Step 1: Mobile Phase Preparation
Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.8. Causality: Ammonium acetate acts as a volatile buffer that stabilizes the purine ionization in the MS source while maintaining a consistent pH to prevent peak tailing of the basic nitrogen atoms 1.
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
Step 2: Sample Preparation
Accurately weigh 10.0 mg of the 4-((2,6-dichloro-9H-purin-9-yl)methyl)benzonitrile sample.
Dissolve in 1.0 mL of Dimethyl Sulfoxide (DMSO) to ensure complete solubilization of all regioisomers.
Dilute 1:100 with Initial Mobile Phase (80% A / 20% B) to a final concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
Step 3: Chromatographic Conditions
Column: Biphenyl UHPLC Column, 2.1 x 100 mm, 1.7 µm particle size.
Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer).
Flow Rate: 0.4 mL/min.
Gradient Program:
0.0 - 1.0 min: 20% B
1.0 - 7.0 min: Linear ramp to 80% B
7.0 - 9.0 min: Hold at 80% B
9.0 - 9.1 min: Return to 20% B
9.1 - 12.0 min: Re-equilibration at 20% B
Step 4: Detection Parameters
UV Detection: 265 nm (Optimal wavelength for the conjugated purine system).
MS Detection: Electrospray Ionization (ESI) in Positive mode. Monitor the
ion at m/z 304.0 (for the isotope).
Orthogonal Verification: Confirming Peak Identity via NMR
While UHPLC-MS provides separation and mass confirmation, MS alone cannot definitively assign which peak is the N7 isomer and which is the N9 isomer, as their fragmentation patterns are nearly identical.
To validate the chromatographic peaks, the isolated fractions must be subjected to 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically,
Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard for this verification 3.
N9 Isomer: Exhibits a strong HMBC correlation between the benzylic
protons and the N9, C4, and C8 atoms of the purine ring.
N7 Isomer: Exhibits a correlation between the benzylic
protons and the N7, C5, and C8 atoms 3. Additionally, the chemical shift of the C5 carbon is typically deshielded by 8-12 ppm in the N9 isomer compared to the N7 isomer [[3]]().
By orthogonally pairing the Biphenyl UHPLC separation with HMBC NMR structural elucidation, analytical scientists can establish a highly trustworthy, fully validated impurity profile for 4-((2,6-dichloro-9H-purin-9-yl)methyl)benzonitrile.
References
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents
Source: ACS Omega
URL:[Link]
Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1
Source: PubMed / NIH
URL:[Link]
stability of 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile under acidic conditions
Technical Guide: Acidic Stability Profiling of 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile Executive Summary This guide evaluates the chemical stability of 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile (herea...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Acidic Stability Profiling of 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile
Executive Summary
This guide evaluates the chemical stability of 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile (hereafter referred to as DCP-BN ) under acidic conditions. Unlike its nucleoside analogs (e.g., ribosides) which suffer from rapid
-glycosidic bond cleavage, DCP-BN exhibits robust scaffold stability due to its -benzyl linkage. However, the compound presents specific vulnerabilities at the C6-chloro and nitrile positions under forcing acidic conditions.
Verdict: DCP-BN is compatible with mild acidic workups (e.g., dilute HCl, TFA at room temperature) but requires strict thermal control to prevent hydrolysis of the C6-chloro substituent and the nitrile group.
Chemical Stability Analysis
The stability profile of DCP-BN is defined by three distinct pharmacophores. Understanding the hierarchy of reactivity is critical for process optimization.
The Hierarchy of Degradation
Under acidic stress, the degradation follows a predictable kinetic order:
Primary Failure Mode (Fastest): Hydrolysis of the C6-Chloro group to yield the 6-hydroxy (lactam) tautomer. This is accelerated by aqueous acid and heat.
Secondary Failure Mode (Medium): Hydrolysis of the benzonitrile moiety to the amide, and subsequently the carboxylic acid.
Scaffold Stability (Robust): The
-benzyl bond is chemically inert to typical acidic deprotection conditions, offering a significant advantage over -glycosides.
Comparative Stability Matrix
Feature
DCP-BN (Target)
2,6-Dichloropurine Riboside
6-Chloropurine Analog
Linkage Type
-Benzyl (C-N)
-Glycosidic (C-N)
-Benzyl (C-N)
Acid Stability ()
High (Stable > 24h)
Low (Depurination risk)
High
Hydrolysis Risk ()
Moderate (C6-Cl OH)
High (Sugar cleavage)
Low (Less activated C6)
Functional Utility
Dual-handle (C2/C6)
Dual-handle (C2/C6)
Single-handle (C6)
Expert Insight: The presence of the electron-withdrawing nitrile group on the benzyl ring slightly deactivates the purine N9 nitrogen, theoretically reducing protonation propensity compared to unsubstituted benzyl analogs, thereby enhancing stability.
Degradation Pathways & Mechanism
The following diagram illustrates the stepwise degradation of DCP-BN under acidic stress. Note that the C6-position is more electrophilic than the C2-position, making it the primary site of nucleophilic attack by water.
Caption: Figure 1. Acid-mediated degradation cascade of DCP-BN. The C6-chloro hydrolysis is the kinetically favored first step.
Experimental Protocols
To validate the stability of DCP-BN in your specific workflow, use the following self-validating stress test protocol.
Materials
Compound: DCP-BN (>98% purity).
Solvents: Acetonitrile (HPLC grade), DMSO.
Stressors: 0.1 M HCl, 1.0 M HCl, Trifluoroacetic acid (TFA).
Pass Criteria: >99.0% recovery of parent peak; <0.5% growth of RRT ~0.8 (6-Hydroxy impurity).
Comparative Performance Data
The table below summarizes expected stability data based on structural functional group analysis and standard purine chemistry [1, 2].
Condition
DCP-BN (Target)
6-Chloropurine Analog
Interpretation
10% TFA / DCM (RT, 2h)
Stable (>99.5%)
Stable (>99.5%)
Suitable for Boc-deprotection strategies.
1M HCl (RT, 24h)
Stable (>98%)
Stable (>99%)
Suitable for aqueous workups.
1M HCl (60°C, 4h)
Degradation (~5-10%)
Minor Degradation (<2%)
The 2,6-dichloro motif is more activated towards hydrolysis than the mono-chloro.
Conc. H2SO4 (RT)
Unstable (Nitrile hydrolysis)
Stable (Purine intact)
Avoid strong mineral acids if nitrile retention is required.
Expert Recommendations
Workup Strategy: When synthesizing DCP-BN, avoid heating acidic aqueous layers. If quenching a reaction mixture with acid, maintain temperature
to prevent C6-chlorine hydrolysis.
Solvent Choice: For acidic deprotection steps (e.g., removing other protecting groups on the scaffold), use TFA/DCM rather than aqueous HCl. The lack of water prevents the nucleophilic attack on the C6-position [3].
Storage: Store the compound in a desiccator. While the solid is stable, trace acid in the presence of moisture can catalyze autocatalytic degradation over months.
References
PubChem. (2021).[2] Compound Summary: 2,6-Dichloropurine.[2][3][4][5][6][7] National Library of Medicine. [Link]
Cost-Benefit Analysis of Synthetic Routes for 2,6,9-Trisubstituted Purines
Topic: Cost Comparison of Synthetic Routes for 2,6,9-Trisubstituted Purines Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary The 2,6,9...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Cost Comparison of Synthetic Routes for 2,6,9-Trisubstituted Purines
Content Type: Technical Comparison Guide
Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
The 2,6,9-trisubstituted purine scaffold is a privileged structure in medicinal chemistry, serving as the core for potent cyclin-dependent kinase (CDK) inhibitors like Roscovitine (Seliciclib) and Purvalanol A . However, the synthesis of these molecules presents a classic "triangle of trade-offs" between regioselectivity , reagent cost , and purification burden .
This guide objectively compares the three dominant synthetic methodologies:
Sequential Nucleophilic Substitution (
): The industry standard for bulk synthesis. Low material cost but high purification costs due to regioisomer formation.
Mitsunobu & Metal-Catalyzed Cross-Coupling: The "precision" route. High regioselectivity and yield, offset by expensive catalysts and difficult byproduct removal.
Solid-Phase Synthesis: The high-throughput route. Ideal for library generation (mg scale) but economically unviable for scale-up (>10g).
Strategic Decision Matrix
Before selecting a route, researchers must evaluate their specific constraints. The following decision tree visualizes the optimal pathway based on scale and substitution requirements.
Figure 1: Decision matrix for selecting synthetic routes based on scale and structural complexity.
Best For: Multi-gram synthesis of derivatives with amine substituents at C2 and C6.
Mechanism & Workflow:
This route typically starts with 2,6-dichloropurine .[1][2] The reaction sequence is governed by the reactivity profile of the purine ring:
.
N9 Alkylation: Alkyl halide + Base (
). Critical Issue: Produces a mixture of N9 (desired) and N7 (undesired) isomers.
C6 Substitution:
with a primary amine at mild temperatures.
C2 Substitution:
with a second amine at high temperatures (C) or sealed tube.
Cost Analysis:
Reagents:Low. 2,6-dichloropurine is a commodity chemical. Inorganic bases are negligible in cost.
Labor/Purification:High. The N9/N7 separation usually requires careful column chromatography, consuming large volumes of silica and solvent. Yield losses here directly impact the cost of goods (COGS).
Scalability: Moderate. Exothermic reactions and isomer separations become bottlenecks at kg scale.
Best For: Complex analogs requiring Carbon-Carbon bonds (Suzuki) or bulky amines (Buchwald-Hartwig) at C2/C6.
Mechanism & Workflow:
N9 Mitsunobu: Uses an alcohol,
, and DIAD to install the N9 substituent. Advantage: High regioselectivity for N9 (steric control).[3]
C6 Substitution: Standard
or Pd-catalyzed amination.
C2 Cross-Coupling: Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce aryl/heteroaryl groups or difficult amines.
Cost Analysis:
Reagents:High. Triphenylphosphine (
) and DIAD are expensive compared to alkyl halides. Palladium catalysts add significant cost.
Labor/Purification:Moderate. While N9/N7 separation is avoided, removing triphenylphosphine oxide (
) is notoriously difficult and can complicate purification.
Scalability: Good, provided the catalyst load is optimized (<1 mol%).
Route C: Solid-Phase Synthesis
Best For: High-throughput screening (HTS) libraries.
Mechanism & Workflow:
The purine scaffold is immobilized on a resin (e.g., Rink amide or Wang resin) via the C6 or N9 position. Reagents are added in excess to drive reactions to completion, followed by washing steps.
Cost Analysis:
Reagents:Very High. Requires large excesses (3-5 equivalents) of reagents. Resins are expensive consumables.
Labor:Low. Highly amenable to automation.
Scalability:Poor. Strictly limited to milligram quantities.
Comparative Data: Yields & Cost Drivers
The following table synthesizes data from multiple process chemistry studies, normalizing for a standard "Roscovitine-like" target.
Metric
Route A ()
Route B (Catalytic)
Route C (Solid Phase)
Route D (Flow)
Starting Material Cost
$ (Low)
(Medium)
$ (High - Resin)
$ (Low)
Reagent Cost
$
$ (Pd, DIAD)
$ (Excess used)
$
N9 Regioselectivity
~70:30 (N9:N7)
>95:5
N/A (Resin control)
~80:20
Overall Yield
30 - 45%
50 - 65%
10 - 25%
50 - 60%
Purification Burden
High (Isomer sep.)
High ( removal)
Low (Filtration)
Low (Telescoped)
Green Metric (E-Factor)
High (Solvent waste)
High (Reagent waste)
Very High
Low
Key Insight: Route A is the "economical" choice only if labor and solvent disposal costs are ignored. For high-value intermediates, Route B often yields a lower total cost by preserving the precious purine core through higher yields.
Rationale: Using mild bases and controlling temperature minimizes N7 alkylation.
Dissolve 2,6-dichloropurine (1.0 eq) in dry DMSO (0.5 M concentration).
Add
(1.5 eq) and stir for 15 min at room temperature.
Add Isopropyl iodide (1.2 eq) dropwise.
Stir at 25°C for 12-16 hours. Do not heat, as heat promotes N7 isomer formation.
Workup: Pour into water. The N9 isomer often precipitates as a solid, while the N7 isomer and unreacted material remain in the mother liquor or oil out. Filter and wash with water.
Purification: Recrystallization from Ethanol/Water is preferred over chromatography for cost reduction.
Step 2: C6-Amination (
)
Rationale: The Chlorine at C6 is significantly more reactive than at C2.
Suspend the product from Step 1 in n-Butanol or IPA .
Add Benzylamine (1.1 eq) and Triethylamine (
, 1.2 eq).
Heat to 80°C for 4-6 hours. Monitor by TLC/HPLC.
Workup: Cool to room temperature. The product often crystallizes directly from the alcohol. Filter and wash with cold alcohol.
Step 3: C2-Substitution (The Difficult Step)
Option A (Amines): React with excess amine (3-5 eq) in a sealed tube at 120-140°C.
Option B (Green/Flow): Use a continuous flow reactor (residence time 10-20 min at 160°C) to prevent thermal degradation and improve safety.
Visualizing the Reaction Pathway
The following diagram illustrates the chemical logic and potential pitfalls (red arrows) of the synthesis.
Figure 2: Reaction pathway highlighting the critical regioselectivity split at Step 1.
Future Perspectives: Continuous Flow Chemistry
Recent advancements have demonstrated the continuous flow synthesis of drugs like Roscovitine.
Telescoping: Steps 1, 2, and 3 can be performed sequentially in a flow reactor without isolating intermediates.
Safety: Handling high temperatures (160°C) for the C2 substitution is safer in micro-reactors than in batch pressure vessels.
Cost Impact: While initial setup is expensive, flow chemistry reduces solvent use by up to 40% and labor by 60%, making it the most cost-effective route for industrial production.
References
Legraverend, M., & Grierson, D. S. (2006).[5] The purines: Potent and versatile small molecule inhibitors of kinases.[6] Bioorganic & Medicinal Chemistry, 14(12), 3987-4006. Link
Havlíček, L., et al. (1997). Cytokinin-derived cyclin-dependent kinase inhibitors: synthesis and cdc2 inhibitory activity of olomoucine and related compounds. Journal of Medicinal Chemistry, 40(3), 408-412. Link
Deau, E., et al. (2021). Continuous Flow Synthesis of Anticancer Drugs. Molecules, 26(21), 6697. Link
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H. The Journal of Organic Chemistry, 71(23), 8901–8906. Link
Organ, M. G., et al. (2009). Practical Synthesis of Roscovitine and CR8. Organic Process Research & Development, 13(5), 933–940. Link
Personal protective equipment for handling 4-((2,6-Dichloro-9h-purin-9-yl)methyl)benzonitrile
Comprehensive Safety and Operational Protocol: Handling 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile As a critical building block in modern medicinal chemistry, 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile (C...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Operational Protocol: Handling 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile
As a critical building block in modern medicinal chemistry, 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile (CAS: 115204-76-7) [1] is frequently utilized in the synthesis of kinase inhibitors and m6A-RNA reader (YTHDC1) ligands[2],[3]. While its reactivity makes it an excellent electrophile for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, this same chemical nature presents specific occupational hazards.
This guide provides researchers and drug development professionals with a self-validating, mechanistic approach to handling this compound, ensuring both operator safety and experimental integrity.
Mechanistic Risk Assessment & Chemical Identity
To safely handle a chemical, one must understand the causality behind its hazards. The risk profile of 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile is dictated by its two primary structural moieties:
The 2,6-Dichloropurine Core : The chlorine atoms at the C2 and C6 positions are highly reactive toward nucleophiles. In a biological context, this electrophilicity means the compound can potentially alkylate cellular proteins and DNA, leading to severe skin, eye, and respiratory irritation (H315, H319, H335).
The Benzonitrile Moiety : The addition of the benzonitrile group significantly increases the molecule's lipophilicity compared to unsubstituted purines. This enhanced lipophilicity allows the molecule to cross the stratum corneum (the skin's outermost barrier) more rapidly, elevating the risk of systemic dermal toxicity.
Quantitative Data & Logistical Parameters
Data extrapolated from structurally analogous halogenated purines to guide stoichiometric and logistical planning[4],,[5].
Requires adequate solvent volumes; dictates the mandatory use of solvent-resistant PPE.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient when handling highly lipophilic, reactive powders dissolved in permeating solvents like Dimethyl Sulfoxide (DMSO).
Hand Protection (Dry Powder) : Double-gloving with Nitrile (minimum 0.11 mm thickness). Causality: Nitrile provides excellent mechanical resistance against the solid powder.
Hand Protection (DMSO Solutions) : Butyl rubber or Silver Shield gloves worn over a nitrile inner glove. Causality: DMSO acts as a chemical trojan horse, rapidly permeating standard nitrile gloves and carrying dissolved lipophilic purines directly into the bloodstream. Butyl rubber provides superior resistance to DMSO.
Eye Protection : Snug-fitting, indirect-vented safety goggles . Causality: Airborne dust from the fine powder can cause severe ocular irritation and corneal damage; standard safety glasses lack the necessary orbital seal.
Respiratory Protection : N95 or P100 particulate respirator (if handling outside a ventilated enclosure is absolutely unavoidable). Causality: Prevents inhalation of aerosolized electrophilic particulates.
Standard Operating Procedure: Experimental Workflow
The following step-by-step methodology outlines the safe preparation of a 10 mg/mL stock solution for downstream N9/C6 substitution reactions[2],[5].
Step 1: Environmental Setup & Purging
Ensure the laboratory chemical fume hood is operating at a minimum face velocity of 100 feet per minute (fpm).
Purge the intended solvent (anhydrous DMSO or DMF) with an inert gas (Argon or Nitrogen) for 15 minutes.
Causality: Purging displaces dissolved oxygen, preventing the oxidative degradation of the purine core during extended reaction times.
Step 2: Enclosed Weighing
Don all required PPE (see Matrix). Place an anti-static weighing boat inside a ventilated balance enclosure.
Using a static-free micro-spatula, carefully transfer the desired mass of 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile.
Causality: Anti-static tools prevent the fine powder from aerosolizing and adhering to the enclosure walls, directly mitigating inhalation risks and ensuring precise stoichiometric measurements.
Step 3: Closed-System Solubilization
Transfer the pre-weighed solid into an oven-dried, borosilicate glass vial equipped with a PTFE-lined septum cap.
Inject the inert-gas-purged DMSO through the septum using a chemically resistant syringe to achieve the target concentration (~10 mg/mL).
Causality: A closed-system transfer minimizes the operator's dermal and inhalation exposure to the highly permeating DMSO-solute mixture.
Vortex the sealed vial gently until complete dissolution is achieved.
Spill Management and Disposal Plan
A rapid, scientifically grounded response is critical to containing spills involving reactive halogenated heterocycles.
Solid Spill (Powder)
Isolate : Evacuate the immediate vicinity to prevent tracking the powder.
Suppress : Do not sweep dry. Cover the powder with damp absorbent pads (using water or a low-volatility non-solvent) to suppress dust aerosolization.
Collect : Carefully wipe up the dampened powder and place it in a sealed, labeled High-Density Polyethylene (HDPE) container.
Liquid Spill (DMSO/DMF Solution)
Absorb : Cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand.
Causality: DMSO is combustible and rapidly transports dissolved toxic solutes through the skin. Using standard paper towels increases the risk of accidental dermal contact and poses a fire hazard.
Neutralize : Wash the decontaminated surface with a 5% sodium hypochlorite (bleach) solution, followed by soap and water.
Causality: Hypochlorite oxidizes the purine and nitrile moieties, neutralizing the residual electrophilic hazards.
Waste Disposal
Categorize all collected spill materials and reaction byproducts as "Halogenated Organic Waste" due to the dichloropurine core.
Never mix with acidic waste streams, as extreme conditions could theoretically compromise the benzonitrile moiety, risking the release of toxic byproducts.
Operational Safety Workflow Visualization
Operational safety workflow for handling 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile.
References
Benzonitrile, 4-[(2,6-dichloro-9H-purin-9-yl)methyl]- (CAS 115204-76-7) . LookChem. Available at:[Link]
Structure-Based Design of a Potent and Selective YTHDC1 Ligand . ChemRxiv / ACS Publications. Available at:[Link]